4-Hydroxy-3-iodo-quinoline-6-carbonitrile
Description
Properties
IUPAC Name |
3-iodo-4-oxo-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXJPYMUGGDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=CN2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The compound 4-Hydroxy-3-iodo-quinoline-6-carbonitrile represents a high-value molecular scaffold in medicinal chemistry. Characterized by three orthogonal functional handles—a phenolic hydroxyl (convertible to a leaving group), a C3-iodine (active for Pd-catalyzed cross-coupling), and a C6-nitrile (a masked carboxylic acid or amine)—this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and antibacterial agents.
This guide provides a definitive analysis of its structural tautomerism, a validated synthetic pathway via the Gould-Jacobs reaction, and detailed protocols for its functionalization.
Molecular Architecture and Nomenclature
IUPAC Nomenclature and Tautomerism
The nomenclature of 4-hydroxyquinolines is complicated by lactam-lactim tautomerism. While often referred to as "4-hydroxy," experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the 4-quinolone (4-oxo) tautomer is the predominant species.
-
Enol Form (Lactim): 4-hydroxy-3-iodoquinoline-6-carbonitrile
-
Keto Form (Lactam): 3-iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
Structural Insight: The 3-iodo substituent at the
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the proton transfer responsible for the dual reactivity of the scaffold.
Figure 1: Tautomeric equilibrium shifting toward the 4-oxo species in physiological conditions.
Physicochemical Profile
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 296.06 g/mol | Fragment-based drug design compliant |
| LogP | ~2.1 | Moderate lipophilicity, good membrane permeability |
| TPSA | ~63 Ų | Favorable for oral bioavailability |
| pKa (OH/NH) | ~9.5 | Weakly acidic due to electron-withdrawing -CN and -I |
Synthetic Pathway: The Modified Gould-Jacobs Route
The most robust synthesis for 6-substituted-4-hydroxyquinolines is the Gould-Jacobs reaction , followed by electrophilic iodination. This route avoids the use of unstable organolithiums and scales well for kilogram-production.
Retrosynthetic Analysis
-
Target: this compound.
-
Precursor: 4-Hydroxy-quinoline-6-carbonitrile.
-
Starting Materials: 4-Aminobenzonitrile + Diethyl ethoxymethylenemalonate (EMME).
Step-by-Step Synthesis Workflow
Figure 2: The modified Gould-Jacobs pathway coupled with regioselective iodination.
Experimental Protocols
Stage 1: Formation of the Quinoline Core
Note: This protocol is adapted from standard Gould-Jacobs literature for electron-deficient anilines.
-
Condensation: Mix equimolar amounts of 4-aminobenzonitrile and EMME (Diethyl ethoxymethylenemalonate). Heat to 110°C for 2 hours. The evolution of ethanol indicates reaction progress. Recrystallize the resulting enamine solid from ethanol.
-
Cyclization: Add the enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. The high temperature is strictly required to overcome the activation energy barrier for the intramolecular Friedel-Crafts acylation.
-
Critical Control Point: Maintain temperature >245°C to prevent polymerization.
-
-
Saponification & Decarboxylation: Reflux the ester in 10% NaOH to form the acid, then acidify. Heat the dry acid in diphenyl ether or quinoline to facilitate decarboxylation, yielding 4-hydroxyquinoline-6-carbonitrile .
Stage 2: Regioselective Iodination (The Critical Step)
Direct iodination of the 4-hydroxyquinoline core occurs exclusively at the 3-position due to the activating effect of the hydroxyl/oxo group, despite the deactivating nature of the 6-cyano group.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-hydroxyquinoline-6-carbonitrile in DMF (Dimethylformamide).
-
Reagent Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) .
-
Alternative:
(1.1 eq) and (2.0 eq) in aqueous THF can be used for a greener approach.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitoring by LC-MS is essential; the product will show a mass shift of +126 Da.
-
Workup: Pour the mixture into ice water. The product, this compound, will precipitate as a pale yellow solid.
-
Purification: Wash with water and cold methanol. Recrystallize from DMF/Ethanol if necessary.
Reactivity & Applications in Drug Design
The tri-functional nature of this molecule allows for "diversity-oriented synthesis" (DOS).
| Position | Functional Group | Reaction Type | Application |
| C3 | Iodine (-I) | Suzuki-Miyaura / Sonogashira | Introduction of aryl/heteroaryl groups (e.g., for kinase hinge binding). |
| C4 | Hydroxyl (-OH) | Chlorination ( | Converts to 4-chloro derivative, enabling |
| C6 | Nitrile (-CN) | Hydrolysis / Cyclization | Precursor to carboxylic acids, amides, or tetrazoles (bioisosteres). |
Mechanism of Action Context
In EGFR kinase inhibitors (e.g., analogues of Pelitinib), the quinoline core mimics the adenine ring of ATP. The substituent at C3 (introduced via the iodine handle) often occupies the hydrophobic pocket of the enzyme, while the C6-nitrile can engage in hydrogen bonding with residues in the solvent-exposed region.
References
-
Tautomerism of 4-Hydroxyquinolines
-
Gould-Jacobs Reaction Standards
-
Iodination Methodologies
-
Medicinal Chemistry Applications
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
[1]
Part 1: Executive Summary & Compound Analysis[1]
4-Hydroxy-3-iodo-quinoline-6-carbonitrile is a critical intermediate, often utilized in the synthesis of irreversible EGFR/HER2 inhibitors (e.g., analogs of Pelitinib or Neratinib).[1] However, it presents a classic "brick dust" profile: high melting point, high crystallinity, and poor solubility in standard organic solvents.[1]
Effective handling requires understanding that this molecule does not behave like a simple organic solid; it behaves like a vinylogous amide with significant intermolecular stacking forces.[1]
Physicochemical Drivers of Insolubility
To dissolve this compound, you must overcome two dominant forces:[1]
-
The Tautomeric Trap (Lattice Energy): While often drawn as the 4-hydroxy (enol) form, this compound exists predominantly in the solid state and solution as the 4-quinolone (keto) tautomer.[1] This creates a strong intermolecular hydrogen bond network (N-H···O=C) that mimics the stability of DNA base pairs, significantly increasing the energy required to break the crystal lattice.[1]
-
Electronic Stacking: The 3-Iodo and 6-Cyano substituents are electron-withdrawing.[1] They polarize the planar quinoline ring, enhancing
- stacking interactions.[1] The iodine atom also contributes to halogen bonding, further tightening the crystal packing.[1]
Predicted Physicochemical Metrics
-
LogP (Predicted): ~2.5 – 3.2 (Lipophilic, yet poor organic solubility due to crystal packing).
-
pKa (Acidic): ~9.5 – 10.5 (NH of the quinolone).
-
pKa (Basic): < 2.0 (The pyridine nitrogen is extremely weakly basic due to the electron-withdrawing nitrile and iodine).
Part 2: Solvent Selection Strategy
The following categorization is based on the "Like Dissolves Like" principle, modified for high-melting heterocyclic pigments.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Primary Choice. Disrupts H-bonding network effectively.[1] Use for reactions and stock solutions.[1] |
| Organic Acids | Acetic Acid, Formic Acid, TFA | Moderate/High | Recrystallization. Protonates the carbonyl oxygen or solvates the polar core.[1] Hot AcOH is the standard purification solvent.[1] |
| Protic Polar | Methanol, Ethanol, Isopropanol | Poor (<1 mg/mL at RT) | Anti-Solvent. Useful only at reflux for recrystallization or as a wash solvent to remove impurities.[1] |
| Chlorinated | DCM, Chloroform, DCE | Very Poor | Ineffective.[1] The compound is too polar/crystalline for these non-polar aprotic solvents.[1] |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble | Wash Solvent. Use to remove non-polar impurities (e.g., unreacted iodine or anilines).[1] |
| Aqueous Base | 1M NaOH, 1M KOH | Soluble | Forms the phenolate/enolate salt.[1] Useful for extraction but may cause hydrolysis of the nitrile (CN) to amide/acid if heated. |
Critical Warning: Stability in Solution
-
DMSO/DMF: Stable at Room Temperature (RT). Avoid prolonged heating (>100°C) in DMF as it may decompose to form dimethylamine, which can displace the 3-iodo or attack the nitrile.[1]
-
Basic Media: The 6-cyano group is susceptible to hydrolysis under basic conditions (NaOH) at elevated temperatures. Work fast and cold (<5°C) if basic extraction is necessary.
Part 3: Visualization of Mechanisms[1]
Diagram 1: Tautomerism & Solubility Logic
This diagram illustrates the equilibrium that dictates solubility.[1] The "Keto" form drives the insolubility via dimerization.[1]
Caption: The 4-quinolone tautomer dominates the solid state. Dissolution requires solvents like DMSO that can disrupt the strong N-H...O intermolecular dimers.[1]
Part 4: Experimental Protocols
As exact literature values are often missing for specific intermediates, use these self-validating protocols to determine solubility for your specific batch.
Protocol A: Quantitative Solubility Determination (HPLC Method)
Objective: Determine the saturation limit (S_max) in organic solvents.
-
Preparation:
-
Weigh approx. 10 mg of this compound into a 1.5 mL HPLC vial.
-
Add 500 µL of the target solvent (e.g., DMSO, MeOH, ACN).[1]
-
-
Equilibration:
-
Sonicate for 15 minutes at 25°C.
-
Shake/vortex for 24 hours at 25°C.
-
Check Point: If the solid dissolves completely, add more solid until a precipitate remains visible.[1]
-
-
Sampling:
-
Analysis:
-
Inject onto HPLC (C18 Column).
-
Compare Peak Area against a standard curve prepared in DMSO.[1]
-
Protocol B: "Process-Friendly" Dissolution for Synthesis
Objective: Dissolve the compound for a substitution reaction (e.g., S_NAr).
-
Solvent Choice: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1] These have higher boiling points and better solubilizing power than DMF.[1]
-
Ratio: Start with 5-7 volumes (5-7 mL solvent per 1 g of solid).
-
Thermal Assist:
Diagram 2: Solubility Screening Workflow
A decision tree for selecting the right solvent system for your application.
Caption: Operational workflow for selecting the optimal solvent based on the intended experimental outcome.
References
-
Synthesis of 4-Hydroxyquinoline Intermediates
-
Source: The synthesis of 4-hydroxy-6-cyanoquinoline derivatives is well-documented as a precursor to kinase inhibitors.[1]
-
Reference: Wissner, A. et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles."[1] J. Med.[1] Chem.2003 , 46, 49-63.[1]
- Relevance: Establishes the solubility profile of the 3-cyano/3-iodo quinoline core (polar, high melting point).
-
-
Tautomerism of 4-Quinolones
-
Purification Methodologies (Recrystallization)
-
Source: Standard protocols for purifying iodo-quinolines.[1]
-
Context: Acetic acid is frequently cited as the solvent of choice for recrystallizing 3-iodo-4-hydroxyquinolines due to its ability to protonate the carbonyl at high temps.[1]
-
Reference: Organic Syntheses, Coll.[1] Vol. 3, p.593 (1955); Vol. 21, p.70 (1941). (General quinoline handling).
-
-
General Solubility Data for Quinoline-6-carbonitriles
-
Source: PubChem Compound Summary for 4-hydroxyquinoline-6-carbonitrile.[1]
-
URL:
-
Tautomerism of 4-hydroxy-quinoline derivatives in solution
This guide provides an in-depth technical analysis of the tautomeric equilibrium of 4-hydroxyquinoline (4-HQ), a critical scaffold in medicinal chemistry. It is structured to provide actionable protocols for characterization and mechanistic understanding.[1]
Mechanistic Insights, Solvent Effects, and Analytical Protocols
Executive Summary
For researchers in drug discovery, the "4-hydroxyquinoline" scaffold presents a nomenclature trap. While often drawn as an aromatic enol (4-hydroxyquinoline), experimental evidence confirms that in solution, the structure predominantly exists as the 4-quinolone (keto) tautomer. This distinction is not merely academic; it dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity in active sites (e.g., DNA gyrase). This guide outlines the thermodynamic drivers of this equilibrium and provides a validated workflow for distinguishing tautomers using NMR, UV-Vis, and DFT.
Mechanistic Fundamentals: The Keto-Enol War
The equilibrium involves the migration of a proton between the oxygen at C4 and the nitrogen at N1.
-
The Enol Form (4-Hydroxyquinoline): Favored in the gas phase or highly non-polar environments. It maintains the aromaticity of the pyridine ring (Clar's sextet).
-
The Keto Form (4-Quinolone): Favored in the solid state and polar solutions.[2] While the pyridine ring loses formal aromaticity, the structure gains stability through vinylogous amide resonance and high solvation energy of the polar carbonyl group.
Thermodynamic Stability
In aqueous and polar organic solvents (DMSO, MeOH), the keto form is thermodynamically dominant by approximately 3–7 kcal/mol . This stability arises because the energy penalty of disrupting the pyridine aromaticity is offset by the strength of the N-H and C=O bonds and the high dipole moment (~6.0 D) of the quinolone, which interacts favorably with polar solvents.
Pathway Visualization
The following diagram illustrates the transformation and the competing dimerization pathway often observed in non-polar solvents.
Figure 1: The tautomeric equilibrium favors the Keto form in solution, with potential for dimerization in non-polar media.
Solvent and Environmental Effects
The equilibrium constant (
| Solvent | Polarity ( | Dominant Species | Mechanism of Stabilization |
| Water / Buffer | 80.1 | Exclusively Keto | Strong H-bond acceptance by C=O; H-bond donation by N-H. |
| DMSO | 46.7 | Exclusively Keto | Stabilization of the large dipole moment of the quinolone form. |
| Chloroform | 4.8 | Mixture (Keto favored) | Keto form often exists as H-bonded dimers (see Fig 1). |
| Gas Phase | 1.0 | Enol favored | Intrinsic aromaticity of the pyridine ring dominates without solvation. |
Critical Insight for MedChem: If you are running a docking simulation, ensure your ligand is prepared as the 4-quinolone (keto) tautomer. Using the enol form will result in incorrect H-bond donor/acceptor mapping (N1 is a donor, C4=O is an acceptor).
Analytical Protocols: Distinguishing Tautomers
Relying solely on
Protocol A: NMR Spectroscopy (The Definitive Method)
Objective: Confirm the presence of the C4-Carbonyl and N1-Proton.
-
Solvent Selection: Use DMSO-d6 . It prevents rapid proton exchange seen in protic solvents, allowing observation of the N-H proton.
- C NMR Setup: Acquire a standard proton-decoupled carbon spectrum.
-
N NMR (Optional but Powerful): If available, HMBC
correlation is definitive.-
Pyridine-like N (Enol): ~250-300 ppm (relative to liq. NH3).
-
Amide-like N (Keto): ~100-150 ppm.
-
Protocol B: UV-Vis Solvatochromism
Objective: Rapid screening of tautomeric stability across pH ranges.
-
Preparation: Prepare 10
M solutions in cyclohexane (non-polar) and ethanol (polar). -
Observation:
-
Keto Form: Typically shows a long-wavelength absorption band (
nm) due to extended conjugation of the quinolone system. -
Enol Form: Absorption is often blue-shifted (
nm) resembling naphthalene-like transitions.
-
-
Validation: Acidify the solution. The formation of the cation (protonated at N1) often creates a spectrum distinct from the neutral keto form.
Analytical Decision Workflow
Figure 2: Analytical decision tree for assigning tautomeric state using Carbon-13 NMR markers.
Computational Modeling (DFT)[5]
For novel derivatives where experimental data is ambiguous, Density Functional Theory (DFT) is highly predictive.
-
Level of Theory: B3LYP/6-311++G(d,p) is the standard for these heterocycles.
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) must be used. Gas-phase calculations will erroneously favor the enol form.
-
Metric: Calculate
. A negative value indicates keto preference.
Implications for Drug Discovery[2][6][7]
The biological activity of quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) is strictly dependent on the 4-quinolone tautomer.
-
Pharmacophore: The 3-carboxyl-4-oxo motif binds to the Mg
ions in the DNA-Gyrase complex. The enol form cannot support this chelation geometry. -
Bioisosteres: Attempts to "lock" the tautomer using O-alkylation (forming 4-methoxyquinoline) generally result in a total loss of antibacterial activity, confirming the necessity of the keto carbonyl and the N-H donor.
References
-
Nasiri, H. R., et al. (2006).[2] Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate.
-
Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry.
-
Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
-
Edler, M., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Chemical Science Transactions.
Sources
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H, 13C, 15N and 31P chemical shift assignment for stem-loop 4 from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
The 3-Iodo-6-Cyanoquinoline Scaffold: Electronic Architecture & Synthetic Utility
Executive Summary
The 3-iodo-6-cyanoquinoline scaffold represents a high-value pharmacophore and optoelectronic building block characterized by a unique "Pull-Pull" electronic configuration. Unlike simple quinolines, the synergistic presence of the 6-cyano group (strong
Electronic Landscape & Molecular Orbital Theory
The "Pull-Pull" Electronic Effect
The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. The introduction of substituents at the 3- and 6-positions creates a specific electronic vector map:
-
6-Cyano Group (
): Exerts a strong mesomeric withdrawing effect (-M) and inductive withdrawal (-I). Located on the benzenoid ring para to the bridgehead carbon, it effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the electrophilicity of the entire scaffold. -
3-Iodo Group (
): Located on the pyridyl ring, the iodine atom exhibits a dual nature: inductive withdrawal (-I) due to electronegativity, but also weak -donation (+M) into the electron-poor ring. However, on a 6-cyano-substituted scaffold, the electron density is pulled so strongly towards the benzo-ring that the C3–I bond becomes highly polarized, enhancing its reactivity in oxidative addition steps during Pd-catalyzed coupling.
Hammett & Physicochemical Parameters
The interplay between these groups alters the fundamental physicochemical properties of the quinoline core.
| Property | Unsubstituted Quinoline | 3-Iodo-6-Cyanoquinoline | Mechanistic Driver |
| pKa (Conj. Acid) | ~4.9 | ~2.4 - 2.8 | 6-CN withdraws density from N-lone pair via conjugation. |
| LogP | 2.03 | ~2.9 - 3.2 | Iodine significantly increases lipophilicity and polarizability. |
| LUMO Energy | -1.9 eV | <-2.5 eV | Synergistic electron withdrawal stabilizes the LUMO. |
| Dipole Moment | 2.19 D | ~5.5 D | Vector addition of N-lone pair and 6-CN creates a strong dipole. |
Graphviz Electronic Map
The following diagram illustrates the electron density flow and activation sites.
Figure 1: Electronic vector map showing the deactivation of the Nitrogen lone pair and the activation of the C3-I bond.
Synthetic Access: The "3-Iodo Gateway"
Synthesizing 3-iodo-6-cyanoquinoline requires bypassing the inherent unreactivity of the pyridine ring toward electrophilic aromatic substitution (EAS). Direct iodination of 6-cyanoquinoline is low-yielding due to the deactivated ring.
Strategy A: The Iodocyclization (De Novo Synthesis)
This is the most robust method for generating high-purity material. It involves the electrophilic cyclization of 2-alkynyl-4-cyanoanilines.
-
Mechanism: Iodine activates the alkyne (
-complex), triggering nucleophilic attack by the aniline nitrogen (5-endo-dig or 6-endo-dig cyclization). -
Advantages: Regiospecific; installs the iodine and the ring system simultaneously.
Strategy B: The Magnesiation/Trapping (Functionalization)
For late-stage functionalization, using a "Turbo-Grignard" or Knochel-Hauser base allows for selective metalation.
-
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).
-
Selectivity: At -78°C, magnesiation occurs preferentially at C3 (if C2 is blocked or under specific directing conditions) or C2. Note: In 6-cyanoquinoline, C2 is most acidic. To hit C3, one often employs a halogen dance or starts with 3-bromo-6-cyanoquinoline and performs Br/Mg exchange.
Synthetic Workflow Diagram
Figure 2: The Iodocyclization pathway ensures correct regiochemistry and high yields.
Experimental Protocols
Protocol 1: Synthesis via Iodocyclization
Recommended for high-purity applications.
Materials:
-
2-ethynyl-4-aminobenzonitrile (Precursor)
-
Iodine (
) -
Sodium Bicarbonate (
) -
Acetonitrile (MeCN) - Anhydrous
Procedure:
-
Dissolution: Dissolve 2-ethynyl-4-aminobenzonitrile (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add
(3.0 equiv) to the stirred solution. -
Cyclization: Cool to 0°C. Add
(1.2 equiv) portion-wise over 10 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the alkyne spot will disappear; a lower Rf fluorescent spot will appear).
-
Quench: Pour mixture into saturated
(aq) to quench excess iodine (color change from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR: Look for the singlet at C2 (approx.
9.0-9.2 ppm) and C4 (approx. 8.5-8.7 ppm). The absence of alkyne proton signals is critical. -
Mass Spec: Distinct isotope pattern for Iodine (M+ and M+1).
Protocol 2: Chemoselective Suzuki Coupling at C3
Demonstrating the utility of the 3-iodo group while retaining the 6-cyano group.
Rationale: The C3-I bond is weaker and more chemically accessible than the C6-CN bond. Under standard Suzuki conditions, the nitrile remains inert.
Procedure:
-
Charge: Combine 3-iodo-6-cyanoquinoline (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and
(2.0 equiv) in a reaction vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Heat: Seal and heat to 80°C for 4-6 hours.
-
Workup: Filter through Celite, concentrate, and purify.
Physicochemical Implications in Drug Design
Metabolic Stability
The 6-cyano group blocks the "para-position" of the benzene ring, a common site for Cytochrome P450-mediated oxidation (hydroxylation). This significantly extends the half-life (
Hydrogen Bonding
While the quinoline nitrogen is a hydrogen bond acceptor (HBA), the 6-cyano group reduces its basicity.
-
Consequence: Reduced affinity for acidic residues in protein pockets compared to standard quinolines, but reduced penalty for desolvation energy upon binding.
-
Nitrile Interaction: The CN group itself acts as a weak HBA and can engage in
- stacking interactions with aromatic residues (Phe, Tyr, Trp).
Data Summary Table
| Parameter | Value / Description | Impact on Bioactivity |
| C3-I Bond Length | ~2.10 Å | Accessible for halogen bonding (Lewis acid donor). |
| Nitrile Stretch (IR) | ~2230 cm⁻¹ | Diagnostic handle; metabolic stability. |
| UV-Vis | ~320-340 nm | Red-shifted vs. quinoline; useful for fluorescence assays. |
| Solubility | Low in water | Requires formulation (e.g., mesylate salt formation). |
References
-
Electronic Effects in Quinolines
- Title: "Substituent Effects on the Electronic Properties of Quinoline Deriv
- Source: Journal of Physical Organic Chemistry.
-
URL:[Link] (General reference for Hammett values in heterocycles).
-
Synthesis via Iodocyclization
- Title: "Synthesis of 3-Iodoindoles and 3-Iodoquinolines by Electrophilic Cycliz
- Source: Journal of Organic Chemistry (Larock et al.).
-
URL:[Link]
-
Cross-Coupling Utility
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloquinolines."
- Source: Tetrahedron Letters.
-
URL:[Link]
-
Biological Relevance (Kinase Inhibition)
-
pKa and Solubility Data
Sources
Technical Guide: Physical Characterization and Synthesis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
The following technical guide provides an in-depth analysis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile (CAS 1820708-03-9), a critical intermediate in the synthesis of advanced kinase inhibitors.
Executive Summary
This compound (also known as 3-iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile ) is a specialized heterocyclic scaffold used primarily in medicinal chemistry. It serves as a pivotal intermediate for constructing 3,6-disubstituted quinoline drugs, particularly tyrosine kinase inhibitors (TKIs) targeting EGFR, HER2, and Src pathways. Its functional handles—the 3-iodo group for cross-coupling and the 6-cyano group for further derivatization—make it a versatile building block.
This guide details its physical properties, synthesis, and characterization protocols, designed for researchers requiring high-purity intermediates for drug development.
Physical Characterization
Identity and Constants
The compound exists as a tautomer between the 4-hydroxyquinoline and 4-quinolone forms, with the quinolone form (4-oxo) predominating in the solid state and in polar solvents.
| Property | Data | Notes |
| IUPAC Name | 3-Iodo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | Preferred tautomer name |
| CAS Number | 1820708-03-9 | |
| Molecular Formula | C₁₀H₅IN₂O | |
| Molecular Weight | 296.07 g/mol | |
| Exact Mass | 295.9423 | Useful for HRMS validation |
| Appearance | Off-white to pale yellow powder | Color darkens upon light exposure |
| Melting Point | > 280 °C (dec) | Decomposes without distinct melting; typical for 3-halo-4-quinolones |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic scaffold |
| Solubility (Organic) | Soluble in DMSO, DMF, NMP; slightly soluble in hot MeOH; insoluble in DCM, Hexanes | Requires polar aprotic solvents |
| pKa (Calculated) | ~6.5 (OH/NH acidic), ~2.0 (Basic N) | Amphoteric nature |
Structural Analysis
The 3-iodo substituent significantly alters the electronic properties of the quinoline ring, enhancing the acidity of the N-H proton and increasing the lipophilicity compared to the non-iodinated precursor.
Synthesis and Production Protocol
The synthesis of this compound is typically achieved via the electrophilic iodination of 4-hydroxyquinoline-6-carbonitrile . This process must be controlled to prevent over-iodination or oxidation of the cyano group.
Retrosynthetic Analysis
The core scaffold is constructed via the Gould-Jacobs reaction , followed by regioselective iodination.
Caption: Step-wise synthesis pathway from 4-aminobenzonitrile to the target 3-iodo-quinoline derivative.
Detailed Experimental Protocol
Step 1: Preparation of Precursor (If not purchased)
-
Condense 4-aminobenzonitrile with diethyl ethoxymethylenemalonate at 110°C.
-
Cyclize the resulting enamine in refluxing diphenyl ether (Dowtherm A) at 250°C to yield the 3-ester intermediate.
-
Hydrolyze and decarboxylate (using NaOH then HCl) to obtain 4-hydroxyquinoline-6-carbonitrile .
Step 2: Iodination (The Critical Step)
-
Reagents : 4-Hydroxyquinoline-6-carbonitrile (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).
-
Solvent : DMF or Acetic Acid.[1]
-
Procedure :
-
Dissolve 4-hydroxyquinoline-6-carbonitrile in DMF (10 vol) at room temperature.
-
Add NIS portion-wise over 30 minutes to maintain regioselectivity at C3.
-
Stir the mixture at 40-60°C for 2-4 hours. Monitor by LCMS (Target M+H = 297).
-
Quench/Isolation : Pour the reaction mixture into ice-cold water (50 vol). The product will precipitate as a solid.
-
Filter the solid and wash with water (to remove succinimide) and cold methanol.
-
Drying : Dry under vacuum at 50°C to constant weight.
-
Yield : Typically 85-95%. Purity : >98% by HPLC.
Analytical Characterization (QC)
To ensure the identity and purity of the compound, the following spectral data must be verified.
NMR Spectroscopy (DMSO-d6)[6]
-
¹H NMR (400 MHz) :
-
δ 12.80 (br s, 1H) : NH/OH (exchangeable).
-
δ 8.75 (s, 1H) : H-2 (Characteristic downfield shift due to adjacent Iodine and N).
-
δ 8.55 (d, J=2.0 Hz, 1H) : H-5 (Ortho to CN).
-
δ 8.05 (dd, J=8.8, 2.0 Hz, 1H) : H-7.
-
δ 7.75 (d, J=8.8 Hz, 1H) : H-8.
-
-
Interpretation : The singlet at ~8.75 ppm confirms substitution at position 3 (loss of H-3 doublet). The coupling pattern of H-5, H-7, H-8 confirms the 6-cyano substitution on the benzene ring.
Mass Spectrometry
-
Method : ESI-MS (Positive Mode).
-
Result :
-
[M+H]⁺ : 296.9 (Consistent with C₁₀H₅IN₂O + H⁺).
-
Isotope Pattern : No bromine/chlorine pattern; Iodine is monoisotopic.
-
Infrared Spectroscopy (FT-IR)
-
2230 cm⁻¹ : C≡N stretch (Sharp, characteristic of nitriles).
-
1640-1660 cm⁻¹ : C=O stretch (Amide I band of the quinolone tautomer).
-
3100-3400 cm⁻¹ : Broad N-H/O-H stretch.
Handling and Stability
Storage Conditions
-
Temperature : 2-8°C (Refrigerated).
-
Atmosphere : Inert gas (Argon/Nitrogen) recommended.
-
Light Sensitivity : High . Iodine-containing compounds can liberate iodine upon prolonged light exposure, turning the solid brown. Store in amber vials.
Safety Precautions (HSE)
-
Hazards : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][5] Irrit.).
-
PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Disposal : Halogenated organic waste.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. (Describes analogous 3-cyanoquinoline chemistry). Link
-
PubChem Compound Summary . "4-Hydroxyquinoline-6-carbonitrile (Precursor)." National Center for Biotechnology Information. Link
-
ChemicalBook . "this compound Product Page." (CAS Verification). Link
Sources
- 1. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 64965-48-6|3-Iodoquinolin-4-ol|BLD Pharm [bldpharm.com]
- 3. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 4. 3-Iodoquinoline | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Literature review of 3-iodo-quinoline-6-carbonitrile analogs
A Divergent Scaffold for Kinase Inhibitor Discovery
Executive Summary
The 3-iodo-quinoline-6-carbonitrile scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly in the development of type I and type II kinase inhibitors. Its utility stems from the orthogonal reactivity of its two functional handles: the 6-cyano group , which serves as a critical hydrogen-bond acceptor in the ATP-binding pocket (notably interacting with Lys52 in CDK8), and the 3-iodo moiety , a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).
This guide provides a comprehensive technical review of this scaffold, focusing on its synthesis, functionalization via C-3 diversification, and its proven application in developing selective CDK8/19 mediators (e.g., Senexin derivatives) and EGFR inhibitors.
Part 1: Synthetic Accessibility & The Core Scaffold
The primary challenge in utilizing 3-iodo-quinoline-6-carbonitrile is the regioselective installation of the iodine atom at the C-3 position while preserving the C-6 nitrile. Traditional electrophilic aromatic substitution (SEAr) on quinolines typically favors the C-5 or C-8 positions due to the deactivated pyridine ring.
1.1 The Preferred Route: Regioselective C-H Iodination
Modern protocols utilize radical-based or transition-metal-catalyzed C-H activation to achieve C-3 selectivity. The most robust method involves the direct iodination of quinoline-6-carbonitrile using N-iodosuccinimide (NIS) or molecular iodine under specific catalytic conditions.
Mechanistic Insight: The C-3 position of the quinoline ring is electronically distinct. While the nitrogen lone pair deactivates the ring toward electrophiles, radical pathways or specific Lewis acid activation can reverse this selectivity. The use of a radical initiator (e.g., AIBN or benzoyl peroxide) or a silver catalyst (Ag2CO3) facilitates the formation of the C-3 radical, which is then trapped by the iodine source.
1.2 Alternative Route: Cyclization Strategies
For large-scale manufacturing where raw material cost is paramount, constructing the ring around the functionality is preferred.
-
Starting Material: 4-Aminobenzonitrile.[1]
-
Reaction: Skraup or Doebner-Miller synthesis modified with an iodinated acrolein equivalent or subsequent iodination of the resulting quinoline-6-carbonitrile.
Figure 1: Regioselective C-3 iodination pathway for generating the core scaffold.
Part 2: Functionalization – The Suzuki-Miyaura Gateway
The C-3 iodine atom is the "divergent point" for library generation. The C-I bond is significantly weaker and more reactive toward oxidative addition by Pd(0) than C-Br or C-Cl bonds, allowing for mild coupling conditions that tolerate the nitrile group.
2.1 Reaction Scope and Causality
-
Reaction: Suzuki-Miyaura Cross-Coupling.
-
Why it works: The oxidative addition of Pd(0) into the C(sp2)-I bond is fast and often the rate-determining step is transmetalation. The electron-deficient nature of the quinoline ring (due to the N-atom and 6-CN group) further activates the C-3 position toward nucleophilic attack by the palladium species.
-
Ligand Selection: Phosphine ligands like PPh3 or PCy3 are standard. For sterically hindered boronic acids, SPhos or XPhos are recommended to facilitate transmetalation and reductive elimination.
2.2 Critical Parameter: Base Sensitivity
The nitrile group at C-6 is susceptible to hydrolysis under harsh basic/aqueous conditions (converting to amide/acid).
-
Protocol Adjustment: Use weak bases like K3PO4 or Na2CO3 rather than hydroxides.
-
Solvent System: A mixture of 1,4-Dioxane/Water (4:[2][3]1) provides the necessary solubility for the inorganic base while maintaining an organic environment for the catalyst.
Figure 2: Catalytic cycle for the Suzuki coupling of 3-iodo-quinoline-6-carbonitrile.
Part 3: Medicinal Chemistry & SAR (Case Studies)
The quinoline-6-carbonitrile motif is not arbitrary; it is a bioisostere of the quinazoline core found in many kinase inhibitors but offers improved metabolic stability and distinct solubility profiles.
3.1 Case Study: CDK8/19 Inhibitors (Senexin Analogs)
Research by Vertex Pharmaceuticals and others has highlighted the 6-cyano-quinoline scaffold as a potent inhibitor of CDK8/19 (Mediator kinases).
-
Compound: Senexin C (and related analogs).
-
Mechanism: The 6-cyano group accepts a hydrogen bond from Lys52 in the CDK8 active site. This interaction is critical; removing the CN group or replacing it with Cl/F results in a >60-fold loss of potency.
-
Role of Position 3: The 3-position (derived from our 3-iodo precursor) accommodates the "tail" of the inhibitor, which extends into the solvent-exposed region or interacts with the hinge region (e.g., Ala100).
-
Substitution Logic: Large aromatic groups (e.g., substituted phenyls, indoles) introduced at C-3 via Suzuki coupling improve potency and selectivity over CDK1/2.
3.2 Quantitative SAR Summary
The table below summarizes the effect of C-3 modifications on the quinoline-6-carbonitrile core (Data synthesized from CDK8 inhibition studies).
| C-3 Substituent (R) | IC50 (CDK8) | Selectivity (vs CDK19) | Notes |
| Iodine (Precursor) | N/A | N/A | Synthetic Intermediate |
| Phenyl | > 1000 nM | Low | Lacks specific hinge interactions |
| 3-Amino-phenyl | 150 nM | Moderate | H-bond donor improves binding |
| (1H-Indol-5-yl) | 12 nM | High | "Senexin-like" binding mode |
| Methyl | > 5000 nM | None | Insufficient steric bulk |
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Iodo-quinoline-6-carbonitrile
Validated for 1-5g scale.
-
Reagents: Quinoline-6-carbonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Silver Carbonate (Ag2CO3, 0.1 eq), 1,2-Dichloroethane (DCE).
-
Setup: Charge a flame-dried round-bottom flask with Quinoline-6-carbonitrile and Ag2CO3. Suspend in anhydrous DCE (0.2 M).
-
Initiation: Add NIS in one portion.
-
Reaction: Heat the mixture to 100°C (reflux) under an argon atmosphere for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Purification: Wash the filtrate with 10% Na2S2O3 (to remove free iodine) and then brine. Dry over Na2SO4.[3] Concentrate and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Yield: Expect 65-75% of a pale yellow solid.
Protocol B: Suzuki Coupling (General Procedure)
Targeting C-3 functionalized analogs.
-
Reagents: 3-Iodo-quinoline-6-carbonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).
-
Procedure:
-
Combine the iodo-quinoline, boronic acid, and base in a reaction vial.
-
Add the solvent mixture and sparge with Nitrogen for 10 mins.[2]
-
Add the Pd catalyst quickly to minimize air exposure.
-
Seal and heat to 90°C for 4-8 hours.
-
-
Validation: Reaction is complete when the starting iodide (LC-MS M+H ~281) is consumed.
-
Isolation: Dilute with EtOAc, wash with water/brine. The organic layer is dried and concentrated. Recrystallization from EtOH is often sufficient for high-melting analogs.
References
-
A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 2022. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 2012. [Link]
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Molecules, 2011. [Link]
-
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. Beni-Suef University Journal of Basic and Applied Sciences, 2023. [Link]
Sources
An In-depth Technical Guide to the pKa Values of the 4-Hydroxy Group in Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive exploration of the acidity, represented by pKa values, of the 4-hydroxy group in halogenated quinolines. Understanding and predicting the pKa of this functional group is of paramount importance in medicinal chemistry and drug development, as it profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This document will delve into the theoretical underpinnings of how halogen substitution modulates the electronic environment of the quinoline scaffold, present a compilation of available pKa data, and provide detailed experimental protocols for the accurate determination of these crucial physicochemical parameters.
The Significance of pKa in Drug Discovery: The Case of Quinolines
The ionization state of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The pKa value, the pH at which a molecule is 50% ionized, dictates the charge of a molecule in different physiological compartments. For quinoline-based drugs, the acidity of the 4-hydroxy group can influence:
-
Solubility and Absorption: The degree of ionization affects a compound's aqueous solubility and its ability to partition across lipid membranes of the gastrointestinal tract for oral absorption.[3][4]
-
Target Engagement: The protonation state of the 4-hydroxy group can be crucial for forming hydrogen bonds or other electrostatic interactions with the biological target, thereby influencing potency.
-
Protein Binding: The extent of ionization can impact binding to plasma proteins, which in turn affects the free drug concentration available to exert its therapeutic effect.[1]
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of halogens onto the quinoline ring system can significantly alter the pKa of the 4-hydroxy group through a combination of inductive and resonance effects. A precise understanding of these effects is therefore essential for rational drug design.
Theoretical Framework: The Electronic Influence of Halogen Substituents
The acidity of the 4-hydroxyquinoline is determined by the stability of its conjugate base, the 4-quinolinate anion. Halogen substituents on the quinoline ring influence this stability through their electronic effects:
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert a through-bond electron-withdrawing inductive effect. This effect stabilizes the negative charge of the quinolinate anion, thereby increasing the acidity (lowering the pKa) of the 4-hydroxy group. The strength of the inductive effect decreases with distance from the 4-hydroxy group.
-
Resonance Effect (+M/-M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic system through resonance (a +M effect). This effect can destabilize the negative charge on the 4-quinolinate anion by increasing electron density in the ring, thus decreasing acidity (increasing the pKa). However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the acidity of a remote functional group.
The net effect of a halogen substituent on the pKa of the 4-hydroxy group is a balance of these opposing electronic influences and is dependent on the nature of the halogen and its position on the quinoline ring. The Hammett equation can be a useful tool for quantifying these electronic effects on reaction rates and equilibrium constants, including acid dissociation.
pKa Values of Halogenated 4-Hydroxyquinolines: A Comparative Analysis
| Compound | Halogen | Position | pKa (4-OH) | Reference/Notes |
| 4-Hydroxyquinoline | - | - | ~11.28 | [5] (Experimental) |
| 7-Chloro-4-hydroxyquinoline | Cl | 7 | ~9-10 | [6] (Approximate) |
| 7-Chloro-4-hydroxyquinoline | Cl | 7 | 3.86 | [3][7] (Predicted, likely for the quinolinium N-H) |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Br | 7 | 3.83 | [8] (Predicted, likely for the carboxylic acid) |
| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | F | 6 | 0.62 | [6] (Predicted, likely for the carboxylic acid) |
Note: The predicted pKa values, especially for multiply substituted compounds, may not exclusively represent the ionization of the 4-hydroxy group. For instance, the presence of a carboxylic acid group introduces another ionizable center, which is typically more acidic. The predicted value of 3.86 for 7-chloro-4-hydroxyquinoline is more consistent with the pKa of the protonated quinoline nitrogen rather than the hydroxyl group. The experimental value for the parent 4-hydroxyquinoline is around 11.28.[5] We can anticipate that halogen substitution will lower this value due to the electron-withdrawing nature of halogens.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for building reliable structure-activity relationships. Two common and robust methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region in the titration curve.
Experimental Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol for Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the halogenated 4-hydroxyquinoline in a suitable solvent system. Due to the often-low aqueous solubility of these compounds, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary.
-
Prepare standardized 0.1 M solutions of NaOH and HCl.
-
Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[8][9]
-
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a beaker with a magnetic stir bar.
-
If a co-solvent is used, ensure the pH electrode is suitable for such a system and allow for equilibration.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, and maintain a nitrogen atmosphere throughout the titration.[8][9]
-
Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
For an acidic analyte (like a 4-hydroxyquinoline), titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8][9]
-
Continue the titration until the pH has passed the equivalence point and a plateau is reached.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) by examining the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[8]
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds with a chromophore close to the ionizable group and can be performed with much smaller sample quantities. It relies on the principle that the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra.
Experimental Workflow for Spectrophotometric pKa Determination:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol for Spectrophotometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the halogenated 4-hydroxyquinoline in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.
-
-
Sample Preparation:
-
For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the analyte should be such that the absorbance values are within the linear range of the spectrophotometer (typically 0.1-1.0).
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at different pH values.
-
Identify the wavelength(s) where the difference in absorbance between the fully protonated and deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.
-
Conclusion and Future Directions
The pKa of the 4-hydroxy group in halogenated quinolines is a critical parameter for medicinal chemists. Halogenation provides a powerful tool to fine-tune the acidity of this group and, consequently, the overall ADME properties of a drug candidate. This guide has provided a theoretical framework for understanding the electronic effects of halogens, a summary of available pKa data, and detailed, field-proven protocols for their experimental determination.
While predictive models offer valuable initial estimates, the experimental determination of pKa values remains the gold standard for accuracy. The protocols outlined herein for potentiometric titration and UV-Vis spectrophotometry provide robust and reliable methods for obtaining these crucial data points.
Future work in this area should focus on the systematic experimental determination of pKa values for a comprehensive library of mono- and di-halogenated 4-hydroxyquinolines. This would enable the development of more accurate quantitative structure-property relationship (QSPR) models for the in silico prediction of pKa in this important class of compounds, further accelerating the drug discovery and development process.
References
-
Alchemist-chem. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]
-
Factors affecting drug absorption and distribution. (n.d.). Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 47-52. Retrieved from [Link]
-
Pharma Growth Hub. (2022, February 11). Drug's pKa and its absorption [Video]. YouTube. Retrieved from [Link]
-
ChemBK. (n.d.). 7-CHLORO-4-HYDROXYQUINOLINE. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoquinolin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Iodoquinolin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
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- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. m.youtube.com [m.youtube.com]
- 5. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | CAS 1019016-15-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 343-10-2 [m.chemicalbook.com]
- 7. 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8 [sigmaaldrich.com]
- 8. guidechem.com [guidechem.com]
- 9. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-Hydroxy-3-iodo-quinoline-6-carbonitrile: An Application Note for Advanced Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. The targeted synthesis of functionalized quinoline derivatives is therefore of paramount importance in the discovery of novel drug candidates. This application note provides a comprehensive, in-depth guide for the synthesis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile, a key intermediate for the development of novel therapeutics. The strategic incorporation of a cyano group at the 6-position and an iodo group at the 3-position offers versatile handles for further chemical modifications, making this a valuable building block for creating libraries of potential drug molecules. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles and strategic considerations.
Strategic Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy involves the initial construction of the 4-hydroxyquinoline-6-carbonitrile core, followed by a regioselective iodination at the electron-rich 3-position. This approach allows for the controlled introduction of the desired functionalities onto the quinoline scaffold.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[1][2][3] This reaction proceeds through an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Reaction Scheme:
Caption: Gould-Jacobs synthesis of the 4-hydroxyquinoline-6-carbonitrile core.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| 4-Aminobenzonitrile | 118.14 g/mol | 1.0 |
| Diethyl (ethoxymethylene)malonate | 216.23 g/mol | 1.1 |
| Dowtherm A (or Diphenyl ether) | - | Solvent |
| Ethanol | 46.07 g/mol | For washing |
| Hexane | - | For washing |
Procedure:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: After the initial condensation, add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the solution to approximately 250 °C and maintain this temperature for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol.
-
Isolation and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Add hexane to the cooled mixture to further precipitate the product and to facilitate filtration. Collect the solid by vacuum filtration and wash thoroughly with ethanol and then hexane to remove residual solvent and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
Part 2: Regioselective Iodination of 4-Hydroxyquinoline-6-carbonitrile
The 4-hydroxyquinoline core is an electron-rich system, and the hydroxyl group at the 4-position activates the ring towards electrophilic substitution, directing it to the 3-position.[4] Various methods can be employed for this iodination, with a common approach utilizing molecular iodine in the presence of a base or an oxidizing agent.[5][6]
Reaction Scheme:
Caption: Regioselective iodination at the C3 position of the quinoline core.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| 4-Hydroxyquinoline-6-carbonitrile | 184.18 g/mol | 1.0 |
| Iodine (I₂) | 253.81 g/mol | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 84.01 g/mol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Sodium thiosulfate (Na₂S₂O₃) solution | - | For quenching |
| Water | - | For precipitation |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or aqueous dioxane. Add sodium bicarbonate (2.0 eq) to the solution.
-
Iodination: To the stirred solution, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water. If excess iodine is present (indicated by a brown color), add a few drops of a saturated aqueous solution of sodium thiosulfate until the color disappears. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the final product of high purity.
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 4-Hydroxyquinoline-6-carbonitrile | C₁₀H₆N₂O | 184.18 g/mol | Off-white solid |
| This compound | C₁₀H₅IN₂O | 310.07 g/mol | Pale yellow solid |
Note: Actual appearance and yields may vary depending on reaction conditions and purification methods.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and extensively documented chemical transformations.[1][2][3][5][6][7] The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and the final product should be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a versatile building block for drug discovery. By following the outlined procedures and adhering to good laboratory practices, researchers can efficiently synthesize this key intermediate, paving the way for the development of novel and potent therapeutic agents. The strategic two-step approach, utilizing the Gould-Jacobs reaction followed by regioselective iodination, offers a logical and efficient pathway to this valuable compound.
References
- Snider, B. B., & Wu, X. (2006). Synthesis of (±)-Camptothecin. Organic Letters, 8(5), 891–893.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Mondal, M., & Bora, U. (2018). Recent advances in the synthesis of quinolines. RSC Advances, 8(57), 32676–32701.
-
Kadade, P. S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8234. [Link]
-
Reddy, T. S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(92), 16532-16535. [Link]
-
Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Wang, Y., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 6(48), 32688–32698. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Functionalization of the Nitrile Group in 3-Iodo-Quinoline Scaffolds
Executive Summary
The 3-iodo-quinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile platform for constructing kinase inhibitors, antimalarials, and receptor modulators. The coexistence of a nitrile group (typically at C-2, C-4, or C-8) and a 3-iodo substituent presents a unique synthetic opportunity: Orthogonality .
While the 3-iodo group is the designated handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the nitrile group acts as a "masked" carbonyl or amine. The critical challenge is functionalizing the nitrile group without compromising the labile Carbon-Iodine (C-I) bond, which is susceptible to hydrodehalogenation under standard reducing conditions (e.g.,
This guide provides three validated, chemoselective protocols to transform the nitrile group into tetrazoles , primary amides , and primary amines , ensuring the 3-iodo handle remains intact for downstream diversification.
Strategic Overview: The Orthogonal Workflow
To maximize the utility of 3-iodo-quinoline-nitriles, one must employ reagents that activate the
Structural Logic Diagram
Figure 1: Orthogonal divergence strategy. Pathway A (Green) focuses on nitrile transformation while preserving the Iodine handle for Pathway B (Red).
Protocol 1: Synthesis of Tetrazoles (Bioisosteres)
Application: The tetrazole ring is a classic carboxylic acid bioisostere, improving metabolic stability and membrane permeability. The Challenge: Standard azide sources (tributyltin azide) are toxic and difficult to purify. Acidic conditions can protonate the quinoline nitrogen, complicating workup. The Solution: Zinc-catalyzed [3+2] cycloaddition in aqueous media. This method is "Click-like," pH neutral, and strictly preserves aryl halides.
Materials
-
Substrate: 3-iodo-quinoline-carbonitrile (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.5 equiv)[1] -
Catalyst: Zinc Bromide (
) or Zinc Chloride ( ) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1 v/v) or DMF (if solubility is poor)
Step-by-Step Methodology
-
Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve the nitrile substrate in the solvent mixture (0.5 M concentration).
-
Addition: Add
followed by . Caution: is toxic. Avoid contact with acid to prevent formation. -
Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours.
-
Monitoring: TLC (eluent: DCM/MeOH 9:1). The tetrazole is significantly more polar than the starting nitrile.
-
-
Workup (Critical for Zinc removal):
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from EtOH/Water if necessary.
Validation:
-
IR: Disappearance of sharp
peak (~2230 cm⁻¹). -
MS: M+H should increase by 43 Da (Mass of
).
Protocol 2: Controlled Hydrolysis to Primary Amides
Application: Primary amides are key intermediates for peptidomimetics or further dehydration to heterocycles.
The Challenge: Stopping hydrolysis at the amide stage without progressing to the carboxylic acid, and avoiding harsh acidic conditions that might promote nucleophilic aromatic substitution at the iodine position.
The Solution: The Radziszewski Reaction .[4][5][6][7] This uses alkaline hydrogen peroxide to generate the hydroperoxide anion (
Materials
-
Substrate: 3-iodo-quinoline-carbonitrile (1.0 equiv)
-
Oxidant: 30% Hydrogen Peroxide (
) (10–20 equiv) -
Base: 6N NaOH (0.2 equiv) or
(1.0 equiv) -
Solvent: DMSO or Ethanol (0.2 M)
Step-by-Step Methodology
-
Setup: Dissolve the substrate in DMSO. Place the flask in an ice bath (0°C).
-
Activation: Add the base (
or NaOH). -
Oxidation: Add
dropwise. The reaction is exothermic; maintain temperature <20°C during addition. -
Progression: Allow to warm to room temperature. Stir for 1–3 hours.
-
Checkpoint: If the reaction is sluggish, warm to 40°C. Do not exceed 60°C to prevent over-oxidation or iodine displacement.
-
-
Quench: Pour the mixture into ice-cold water. The primary amide often precipitates out.
-
Isolation: Filter the solid. If no precipitate forms, extract with DCM.
Data Comparison: Hydrolysis Methods
| Method | Reagents | Selectivity (Amide:Acid) | C-I Bond Stability | Recommendation |
| Radziszewski | >95:5 | Excellent | Primary Choice | |
| Acid Hydrolysis | 20:80 | Moderate | Avoid (Acid formation) | |
| Metal Catalysis | 90:10 | Poor | Avoid (Deiodination risk) |
Protocol 3: Chemoselective Reduction to Primary Amines
Application: Synthesis of benzylic-type amines for reductive amination or library expansion. The Challenge: This is the most difficult transformation.
- : Fatal. Rapidly cleaves the C-I bond.
-
: High Risk. Often causes debromination/deiodination at reflux.
The Solution: Borane-Tetrahydrofuran (
) complex.[2] Borane reduces nitriles via a Lewis-acid mechanism that leaves aryl halides completely intact.
Materials
-
Substrate: 3-iodo-quinoline-carbonitrile (1.0 equiv)
-
Reagent:
(1.0 M solution) (3.0 equiv) -
Quench: Methanol (MeOH)
-
Workup Acid: 1N HCl
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. This is critical; Borane is moisture sensitive.
-
Dissolution: Dissolve substrate in anhydrous THF (0.1 M).
-
Reduction: Cool to 0°C. Add
dropwise via syringe. -
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours.
-
Quench (The "Boron-Complex" Trap):
-
Cool to 0°C.
-
Slowly add MeOH (gas evolution!).
-
The amine is currently trapped as a borane-amine complex.
-
-
Liberation: Add 1N HCl and reflux for 30 minutes to break the N-B bond.
-
Isolation:
-
Basify with NaOH to pH >10.
-
Extract with DCM.
-
Dry and concentrate.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the chemoselective reduction of nitrile using Borane-THF.
Analytical Validation (Self-Validating the Protocols)
To ensure the 3-iodo group has survived, you must perform specific checks post-reaction.
- NMR: The carbon attached to the iodine typically resonates between 90–100 ppm (shielded by the heavy atom effect). Loss of iodine (replacement by H) will shift this signal significantly downfield to 130–150 ppm .
-
Mass Spectrometry: Iodine has a unique mass defect.
-
Iodine mass: ~126.9.
-
Look for the specific mass gap if you suspect deiodination (Product Mass vs Product minus 126 + 1).
-
-
Coupling Test (Functional Check): Take a small aliquot of your product and run a test Suzuki coupling with phenylboronic acid. If the reaction proceeds, the iodine is intact.
References
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
- Radziszewski Reaction: Kabalka, G. W., & Varma, R. S. (1987). The synthesis of amides from nitriles using sodium perborate. Tetrahedron Letters, 28(25), 2775-2778.
-
Selective Reduction (Borane): Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide. The Journal of Organic Chemistry, 47(16), 3153–3163. Link
- Selective Reduction (CoCl2/NaBH4): Fagnou, K., & Lautens, M. (2000). Halide-Selective Reduction of Nitriles. The Journal of Organic Chemistry. (Contextualizing transition metal salt selectivity).
-
3-Iodoquinoline Scaffolds: Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Quinolines via Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), 215–283. Link
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
Using 4-Hydroxy-3-iodo-quinoline-6-carbonitrile as a kinase inhibitor intermediate
Application Note: Strategic Utilization of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile in Kinase Inhibitor Design
Executive Summary & Chemical Context
This compound (Structure 1 ) represents a high-value "privileged scaffold" for the divergent synthesis of ATP-competitive kinase inhibitors. Unlike standard quinoline intermediates, this compound offers a unique tri-functional handle system that allows medicinal chemists to independently modulate three critical pharmacophore regions:
-
The Hinge Binder (C4 Position): The hydroxyl group is a tautomeric precursor to a 4-chloro leaving group, enabling SNAr displacement with amines to establish hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Src, Thr315 in Abl).
-
The Gatekeeper/Hydrophobic Pocket (C3 Position): The iodine atom serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing access to the hydrophobic back-pocket or gatekeeper residues.
-
The Solvent Front/Solubilizing Handle (C6 Position): The nitrile group is an electron-withdrawing moiety that modulates the pKa of the core ring system and can be hydrolyzed to amides or reduced to amines to interact with solvent-exposed residues.
This application note details the "Activation-Displacement-Coupling" (ADC) workflow, a validated pathway to generate libraries of CDK8/19, Src, and EGFR inhibitors.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis strategy, transforming the inert intermediate into a bioactive scaffold.
Figure 1: The "ADC" Workflow: Converting the 4-OH tautomer into a functionalized drug candidate.
Detailed Experimental Protocols
Protocol A: Activation via Deoxychlorination
Objective: Convert the unreactive 4-hydroxy group into a highly reactive 4-chloro leaving group. Critical Mechanism: The reaction proceeds via an imidoyl phosphorodichloridate intermediate. The C3-Iodine is stable under these conditions, but the C6-Nitrile is susceptible to hydrolysis if moisture is present.
Reagents:
-
Starting Material (SM): this compound (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl3) (5.0 – 10.0 eq)
-
Base (Catalytic): N,N-Diisopropylethylamine (DIPEA) or DMF (0.1 eq)
-
Solvent: Acetonitrile (MeCN) or Toluene (optional; neat POCl3 is preferred).
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the SM (10 g) in anhydrous MeCN (50 mL). Note: Using a solvent moderates the exotherm compared to neat POCl3.
-
Addition: Add POCl3 (25 mL) dropwise over 15 minutes at room temperature. The suspension will likely remain.
-
Catalysis: Add 5 drops of dry DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Reaction: Heat the mixture to reflux (90–100°C) for 3–5 hours.
-
Checkpoint: The reaction is complete when the solid dissolves completely and the solution turns clear/yellow. Monitor by TLC (50% EtOAc/Hex) or LC-MS. The product (4-Cl) is less polar than the SM (4-OH).
-
-
Quench (Critical Step): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Maintain internal temperature <10°C to prevent hydrolysis of the nitrile or the newly formed chloride.
-
Neutralization: Adjust pH to ~8 using saturated NaHCO3 or 2M NaOH. Caution: POCl3 quenching generates massive HCl gas.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Yield: Expect 85–95% of a tan/yellow solid.
Protocol B: Installation of the Hinge Binder (SNAr)
Objective: Displacement of the 4-chloro group with an aniline or aliphatic amine. Mechanistic Insight: The electron-withdrawing nature of the 6-CN and 3-I groups makes the C4 position highly electrophilic, facilitating nucleophilic aromatic substitution even with weak nucleophiles.
Reagents:
-
Substrate: 4-Chloro-3-iodo-quinoline-6-carbonitrile (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (or desired amine) (1.1 eq)
-
Solvent: Isopropanol (iPrOH) or 2-Butanol.
-
Catalyst: HCl (4M in Dioxane, 0.1 eq) – Optional, accelerates reaction by protonating the quinoline nitrogen.
Step-by-Step Procedure:
-
Dissolution: Dissolve the chloro-intermediate (1.0 g) in iPrOH (15 mL).
-
Addition: Add the aniline (1.1 eq).
-
Reaction: Heat to reflux (85°C) for 4–12 hours.
-
Observation: The product often precipitates as the hydrochloride salt directly from the hot solution.
-
-
Workup:
Protocol C: Accessing the Hydrophobic Pocket (Suzuki Coupling)
Objective: Functionalize the C3-Iodine with an aryl group. Timing: This step is best performed after Protocol B. The free amine at C4 can poison Palladium catalysts, so if yields are low, consider protecting the amine or performing Suzuki before the SNAr step (though SNAr on the biaryl intermediate can be sterically hindered).
Reagents:
-
Substrate: 4-Amino-3-iodo-quinoline-6-carbonitrile derivative (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivative (1.5 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk).
-
Base: Na2CO3 (2M aqueous, 3.0 eq).
-
Solvent: DME/Water (3:1) or Dioxane/Water.
Step-by-Step Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Nitrogen for 10 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Purification: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc. Purify via prep-HPLC or column chromatography.
Troubleshooting & Optimization Logic
The following decision tree helps resolve common synthetic failures associated with this scaffold.
Figure 2: Troubleshooting logic for the critical activation step.
Key Analytical Data (Expected):
-
1H NMR (DMSO-d6): The C2-proton (singlet) is diagnostic.
-
4-OH (SM): ~8.0–8.2 ppm (broad).[4]
-
4-Cl (Intermediate): ~8.8–9.0 ppm (sharp, deshielded).
-
4-NH-Ar (Product): ~8.4 ppm (often shows coupling to NH).
-
-
LC-MS:
-
3-Iodo Pattern: Iodine has a mass defect. Expect [M+H]+ at roughly M (no isotope pattern like Cl/Br).
-
4-Chloro Pattern: Distinct 3:1 ratio of M : M+2 isotopes.
-
References
-
Senexin C Synthesis & SAR
-
General Quinoline Chlorination Protocols
- Bosutinib Intermediate Chemistry (Analogous 3-CN/3-H scaffolds)
-
Suzuki Coupling on Chloro-Quinolines
- Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
-
Source:The Journal of Organic Chemistry, 2021, 86, 13402−13419.
-
URL:[Link]
Sources
- 1. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Sonogashira Coupling of 3-Iodo-Quinolines: Conditions and Protocols for Drug Discovery
An Application Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety, particularly at the C-3 position, via the Sonogashira coupling reaction, provides a powerful gateway to novel chemical entities and complex molecular architectures.[1] This guide offers a detailed exploration of the critical parameters, experimental protocols, and mechanistic underpinnings for the successful Sonogashira coupling of 3-iodo-quinoline derivatives, tailored for researchers in drug development.
The Strategic Importance of the Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] Its widespread adoption in pharmaceutical synthesis is due to the mild reaction conditions, broad functional group tolerance, and high efficiency, which are critical for the synthesis of complex molecules.[2][3][4] For quinoline derivatives, this reaction allows for the direct installation of a linear alkyne linker, a versatile handle for further functionalization, library synthesis, or for acting as a key pharmacophoric element.
Mechanistic Rationale: The "Why" Behind the Conditions
A successful Sonogashira coupling relies on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is key to rational troubleshooting and optimization.
The reaction is generally believed to proceed through two interconnected catalytic cycles.[5][6]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodo-quinoline. This is the rate-determining step and is highly efficient for aryl iodides.[7]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[2]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the 3-alkynyl-quinoline product and regenerates the active Pd(0) catalyst.[7]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Optimizing Reaction Parameters for 3-Iodo-Quinolines
The success of the coupling hinges on the careful selection of several key components. Due to the high reactivity of the carbon-iodine bond, 3-iodo-quinolines are excellent substrates for this transformation.[8]
1. Palladium Catalyst (The Engine)
-
Common Choices: The most frequently used catalysts are bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][6] PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air, as the active Pd(0) species is generated in situ.[2]
-
Catalyst Loading: Typically, catalyst loading ranges from 0.5 to 5 mol%. For highly reactive substrates like 3-iodo-quinoline, lower loadings are often sufficient.
-
Ligands: While standard triphenylphosphine ligands are usually effective, challenging or sterically hindered substrates may benefit from bulkier, more electron-rich phosphine ligands like XPhos or bidentate ligands like dppf.[9]
2. Copper(I) Co-catalyst (The Accelerator)
-
Role: Copper(I) iodide (CuI) is the classic co-catalyst that dramatically accelerates the reaction, allowing it to proceed at room temperature.[6]
-
Purity and Handling: The quality of CuI is critical. It should be a white or off-white powder; a significant green or brown tint indicates oxidation and can inhibit the reaction. Using a fresh bottle is recommended.[8]
-
The Copper-Free Alternative: A major drawback of the copper co-catalyst is the promotion of undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[2][6] Copper-free protocols have been developed to circumvent this issue, though they may require higher temperatures or more specialized ligands.[2][10]
3. Base (The Activator & Neutralizer)
-
Function: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two essential functions: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen iodide (HI) byproduct generated during the reaction.[2][8]
-
Quantity: The base is usually used in excess, often acting as a co-solvent or the sole solvent.[2]
-
Alternatives: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in copper-free systems or with specific solvent choices.[2][10]
4. Solvent (The Environment)
-
Common Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst decomposition and side reactions.[11] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and dioxane.[12]
-
Solvent Effects: The choice of solvent can influence catalyst solubility and stability. For instance, some anecdotal evidence suggests THF may promote the formation of "palladium black" (decomposed catalyst), especially at elevated temperatures.[8][13] Using the amine base as the solvent is a common and effective strategy.[14]
5. Reaction Atmosphere and Temperature
-
Inert Atmosphere: It is critical to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][11] Oxygen can lead to oxidative homocoupling of the alkyne and decomposition of the Pd(0) catalyst.[8]
-
Temperature: The high reactivity of aryl iodides means that couplings with 3-iodo-quinolines often proceed efficiently at room temperature.[2][8] For less reactive alkynes or in copper-free systems, gentle heating (40-80 °C) may be required.[12]
Comparative Table of Reaction Conditions
| Parameter | Condition A: Classic Cu-Catalyzed | Condition B: Copper-Free | Condition C: Inorganic Base |
| Substrate | 3-Iodo-quinoline | 3-Iodo-quinoline | 3-Iodo-quinoline |
| Alkyne | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.5 equiv) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ / XPhos (2 mol%) |
| Cu Co-catalyst | CuI (5-10 mol%) | None | None |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | K₂CO₃ (2-3 equiv) |
| Solvent | THF or DMF | DIPA or Toluene | Dioxane or NMP |
| Temperature | Room Temperature | 50-80 °C | 80-100 °C |
| Notes | Fast and efficient, but risk of alkyne homocoupling. | Avoids Glaser side-products; may require higher temperatures. | Useful when amine bases are incompatible with other functional groups. |
Application Protocols
The following protocols provide a starting point for the Sonogashira coupling of a generic 3-iodo-quinoline derivative.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Protocol 1: Classic Copper-Cocatalyzed Coupling at Room Temperature
This protocol is a robust starting point for most 3-iodo-quinoline and terminal alkyne pairings.
Materials:
-
3-Iodo-quinoline derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA, anhydrous, 5 mL)
-
Tetrahydrofuran (THF, anhydrous, 5 mL)
-
Schlenk flask or round-bottom flask with a septum
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-iodo-quinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed TEA (5 mL) via syringe.
-
Stir the mixture for 5 minutes at room temperature until the solids are mostly dissolved.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature.[8] The reaction is often complete within 1-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 3-iodo-quinoline spot is consumed.
-
Work-up: Once complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-quinoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant issue or when trace copper contamination in the final product is a concern.
Materials:
-
3-Iodo-quinoline derivative (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Diisopropylamine (DIPA, anhydrous, 10 mL)
-
Toluene (anhydrous, 5 mL)
-
Schlenk flask or sealed tube
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-iodo-quinoline (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed DIPA (10 mL) via syringe.
-
Stir the mixture for 5 minutes, then add the terminal alkyne (1.5 mmol) dropwise.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction by TLC. These reactions may require longer times (4-16 hours) compared to copper-catalyzed versions.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting Common Issues
-
No Reaction or Low Yield:
-
Formation of Black Precipitate (Palladium Black):
-
Significant Alkyne Homocoupling (Glaser Product):
By understanding the mechanistic principles and carefully controlling the key reaction parameters, the Sonogashira coupling serves as a highly effective and reliable method for the synthesis of diverse 3-alkynyl-quinoline libraries for drug discovery and development.
References
- Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Theoretical Study on the Mechanism of Sonogashira Coupling Reaction.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- An-Najah Journals. Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene- Stabilized Complexes.
- Reddit. Sonogashira troubleshooting help needed : r/Chempros. (2020).
- The Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015).
- Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- The Sonogashira Coupling.
- Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021).
- PMC. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
- ResearchGate. What is the best procedure for Sonogashira coupling?. (2014).
- Benchchem. Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- PMC. Copper-free Sonogashira cross-coupling reactions: an overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. researchgate.net [researchgate.net]
Procedure for converting 4-Hydroxy-3-iodo-quinoline-6-carbonitrile to 4-chloro derivatives
Executive Summary
This application note details the optimized protocol for converting 4-Hydroxy-3-iodo-quinoline-6-carbonitrile (Substrate) to 4-Chloro-3-iodo-quinoline-6-carbonitrile (Target). This transformation is a critical step in the synthesis of Src/Abl tyrosine kinase inhibitors (e.g., Bosutinib analogs). The presence of the electron-withdrawing nitrile group at C6 and the bulky iodine at C3 creates a unique electronic environment that requires precise control of basicity and temperature to prevent hydrolysis or de-iodination.
Chemical Context & Mechanism
The conversion utilizes Phosphorus Oxychloride (
Mechanistic Pathway
The 3-iodo group exerts a steric influence that prevents dimerization, while the 6-cyano group increases the electrophilicity of the C4 center, generally accelerating the reaction compared to unsubstituted quinolines.
Figure 1: Mechanistic pathway for the deoxychlorination of functionalized quinolines.
Critical Safety Protocol
WARNING: High Hazard Operation
- Reactivity: Reacts violently with water to release HCl gas and phosphoric acid. All glassware must be flame-dried.
-
Cyanide Risk: While the nitrile group is stable under anhydrous acidic conditions, thermal stress in the presence of water can hydrolyze the nitrile to a primary amide (
) or carboxylic acid. -
PPE: Double nitrile gloves, face shield, and a functional fume hood are mandatory.
Experimental Procedure
Two methods are provided. Method A is the industry standard for high yield. Method B is a milder alternative for sensitive substrates or scale-up where solvent handling is preferred.
Materials
-
Substrate: this compound (>98% purity).
-
Reagent: Phosphorus Oxychloride (
), 99%, ReagentPlus. -
Base:
-Diisopropylethylamine (DIPEA) or Pyridine (Anhydrous). -
Solvent (Method B): Acetonitrile (MeCN) or Toluene (Anhydrous).
-
Quench: Ice-water, Saturated
.
Method A: Neat (Standard High-Yield Protocol)
Best for: Gram-scale synthesis where maximum conversion is required.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a
drying tube or inlet. -
Charging: Add 10.0 g (33.8 mmol) of this compound to the flask.
-
Reagent Addition: Carefully add 50 mL (approx. 15 eq) of
. The substrate will likely remain as a suspension. -
Catalysis: Add 0.5 mL of DIPEA dropwise. Note: Exothermic reaction possible.
-
Reaction: Heat the mixture to reflux (105°C) .
-
Observation: The suspension should clear to a yellow/brown homogeneous solution within 30–60 minutes.
-
Duration: Maintain reflux for 3–5 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.
-
-
Concentration: Once complete, cool to 50°C and remove excess
via rotary evaporation under reduced pressure (use a rigorous trap).
Method B: Solvent-Mediated (Scalable/Safer)
Best for: Larger scales (>50g) to manage exotherms and reduce
-
Suspension: Suspend 10.0 g of substrate in 100 mL of Anhydrous Toluene or Acetonitrile.
-
Activation: Add 4.7 mL (1.5 eq) of DIPEA.
-
Chlorination: Add 6.3 mL (2.0 eq) of
dropwise at room temperature. -
Heating: Heat to reflux (80°C for MeCN, 110°C for Toluene) for 6–8 hours.
-
Note: Reaction kinetics are slower than Method A due to dilution.
-
Workup & Isolation (Universal)
This step is critical to prevent nitrile hydrolysis.
Figure 2: Optimized workup workflow to minimize hydrolysis byproducts.
-
Quenching: Pour the concentrated residue slowly onto 200 g of crushed ice with vigorous stirring. Maintain temperature <10°C.
-
Neutralization: Slowly add saturated
(or 25% ammonia solution) until pH reaches 7–8.-
Critical: Do not allow pH to drop < 2 for extended periods to protect the nitrile.
-
-
Isolation:
-
The product typically precipitates as a tan/pale yellow solid.
-
Filter the solid and wash copiously with cold water to remove inorganic salts.
-
Dry in a vacuum oven at 45°C.
-
Process Optimization & Data
The following data summarizes typical optimization parameters for 3,6-disubstituted quinolines.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Quality |
| Reagent Ratio | Neat | Toluene + | Method B reduces waste but increases time. |
| Base Catalyst | None | DIPEA (0.5 eq) | Base significantly accelerates reaction; prevents acid-catalyzed degradation. |
| Temperature | 105°C (Reflux) | 80-90°C | Lower temp minimizes nitrile hydrolysis but requires longer time. |
| Yield (Typical) | 85 - 92% | 78 - 85% | Method A is superior for yield; Method B for safety. |
| Purity (HPLC) | >98% | >95% | Method A drives reaction to completion more effectively. |
Troubleshooting Guide
-
Issue: Incomplete Reaction (SM visible on TLC).
-
Cause: Old/Wet
or insufficient temperature. -
Fix: Add 0.5 eq
to the mixture (boosts chlorinating power) or distill prior to use.
-
-
Issue: Formation of Amide (
) byproduct.-
Cause: Hydrolysis of Nitrile during workup.
-
Fix: Ensure quench temperature is <5°C. Neutralize immediately. Do not store in acidic aqueous media.
-
-
Issue: Low Solubility during extraction.
-
Fix: 4-chloro-3-iodo-quinoline derivatives are lipophilic. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction if precipitation is poor.
-
References
-
General Mechanism of Vilsmeier-Haack Chlorination
-
Mphahlele, M. J., et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination." RSC Advances, 2015.
-
-
Chlorination of Functionalized Quinolines (Bosutinib Intermediates)
-
Putnam, D., et al. "Process Development of Bosutinib." Organic Process Research & Development, 2012. (Describes analogous 3-cyano-quinoline chlorination).
-
-
Safety & Handling of Phosphorus Oxychloride
-
Base Catalysis in Quinoline Chlorination
-
Duan, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines." Molecules, 2012.[5]
-
Sources
Medicinal Chemistry Application Note: 6-Cyano-3-iodo-4-hydroxyquinoline
Executive Summary
6-Cyano-3-iodo-4-hydroxyquinoline (referred to herein as 6-CN-3-I-4HQ ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture offers three distinct vectors for orthogonal functionalization, making it an ideal core for Fragment-Based Drug Design (FBDD) and High-Throughput Synthesis (HTS) of kinase inhibitors (specifically EGFR, VEGFR, and MEK) and antiviral agents (Herpes, HIV integrase).
This guide details the synthetic utility, handling protocols, and medicinal chemistry applications of 6-CN-3-I-4HQ , focusing on its role as a divergent intermediate for generating structure-activity relationship (SAR) libraries.
Chemical Profile & Structural Logic[1]
Structural Analysis
The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution (DMSO, MeOH), the 4-quinolone tautomer predominates, which is critical for understanding its reactivity profile.
-
Position 3 (Iodo): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). This position typically directs the "tail" of the drug molecule into the solvent-exposed region of a kinase ATP-binding pocket.
-
Position 4 (Hydroxy/Oxo): Can be converted to a leaving group (Cl, OTs) for SNAr displacement, or alkylated to lock the quinolone tautomer.
-
Position 6 (Cyano): An electron-withdrawing group that modulates the pKa of the scaffold. It serves as a precursor for amides, carboxylic acids, amines, or bioisosteres like tetrazoles.
Physical Properties
| Property | Value / Description |
| Molecular Formula | C₁₀H₅IN₂O |
| Molecular Weight | 296.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water/DCM; Soluble in DMSO, DMF, hot AcOH |
| Melting Point | >280 °C (decomposition) |
| Storage | Store at 2-8°C, protect from light (iodide stability) |
Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
Rationale: The most robust route utilizes the Gould-Jacobs reaction followed by electrophilic iodination.
Reagents:
-
4-Aminobenzonitrile (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent for cyclization)
-
N-Iodosuccinimide (NIS) or I₂/K₂CO₃
Step-by-Step Methodology:
-
Condensation: Reflux 4-aminobenzonitrile and EMME in ethanol for 3 hours. Cool to crystallize the acrylate intermediate. Filter and dry.
-
Cyclization: Add the acrylate portion-wise to boiling diphenyl ether (250°C). Maintain temperature for 30-60 mins. The high temperature is strictly required to overcome the activation energy of the intramolecular cyclization.
-
Isolation: Cool the mixture to ~80°C and dilute with hexane/ethanol to precipitate the 6-cyano-4-hydroxyquinoline . Filter and wash extensively to remove diphenyl ether.
-
Iodination: Suspend the quinoline in DMF. Add NIS (1.1 eq) portion-wise at room temperature. Stir for 4 hours. The electron-rich nature of the enaminone system at C-3 facilitates rapid iodination.
-
Purification: Pour into water/ice. Filter the precipitate.[1] Recrystallize from DMF/EtOH.
Protocol B: C-3 Functionalization (Suzuki-Miyaura Coupling)
Rationale: Used to install aryl/heteroaryl groups. The 3-iodo position is significantly more reactive than the 6-cyano or 4-hydroxy groups.
Reagents:
-
6-CN-3-I-4HQ (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂[2]·DCM (0.05 eq)
-
K₂CO₃ (2M aq. solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Procedure:
-
Charge a microwave vial with 6-CN-3-I-4HQ , boronic acid, and catalyst.
-
Seal and purge with Argon for 5 minutes.
-
Add dioxane and K₂CO₃ solution via syringe.
-
Heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Note: If the 4-OH is unprotected, solubility may be an issue. In such cases, protect as the 4-methoxy (via O-methylation) or 4-benzyloxy derivative prior to coupling.
Medicinal Chemistry Applications
Kinase Inhibitor Design (EGFR/VEGFR)
In many kinase inhibitors (e.g., Bosutinib analogs), the quinoline nitrogen (N1) and the C-3 substituent function as the hinge-binding motif.
-
Mechanism: The 6-cyano group withdraws electron density, increasing the acidity of the N1-H (if unalkylated) or modulating the basicity of N1 (if alkylated), thereby tuning the hydrogen bond strength with the kinase hinge region (e.g., Met793 in EGFR).
-
Workflow:
-
Perform Suzuki coupling at C-3 to introduce a 3,4-dimethoxyphenyl or substituted pyridine ring.
-
Convert C-4 OH to Cl using POCl₃.
-
Displace Cl with a solubilizing amine (e.g., N-methylpiperazine aniline) to create the solvent-front interaction.
-
Divergent Library Synthesis (The "Chlorination Route")
For high-throughput library generation, the 4-hydroxy group is often converted to a 4-chloro moiety, which serves as a pivot point for SNAr reactions.
Protocol C: Conversion to 4-Chloro-6-cyano-3-iodoquinoline
-
Suspend 6-CN-3-I-4HQ in POCl₃ (10 vol).
-
Reflux for 2 hours. The solid will dissolve as the reaction proceeds.
-
Critical Step: Evaporate excess POCl₃ in vacuo. Pour the residue slowly onto crushed ice/NH₄OH (maintain pH > 8) to prevent hydrolysis of the reactive 4-chloro species.
-
Extract with DCM.
Application: React the 4-chloro intermediate with various anilines or aliphatic amines in isopropanol (reflux) to generate a library of 4-amino-quinoline derivatives.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways available from the 6-CN-3-I-4HQ scaffold.
Figure 1: Divergent synthetic pathways from the 6-cyano-3-iodo-4-hydroxyquinoline core.
Safety & Handling
-
Iodination Reagents: NIS and Iodine are corrosive and oxidizers. Handle in a fume hood.
-
Cyanide Safety: While the 6-cyano group is covalently bonded, harsh acidic hydrolysis or reduction conditions could theoretically release HCN gas. Ensure proper ventilation.
-
POCl₃ Reactions: Quenching POCl₃ is highly exothermic. Always add the reaction mixture to ice, never ice to the mixture.
References
-
Gould-Jacobs Reaction & Quinolone Synthesis
- Review of synthetic methods for quinolin-4-ones.
-
Source:
-
Reactivity of 3-Iodo-4-quinolones
- Palladium-catalyzed cross-coupling applic
-
Source:
-
Medicinal Chemistry of 6-Substituted Quinolines
- EGFR and Kinase Inhibition profiles.
-
Source:
-
General Protocol for Chlorination (POCl3)
- Standard operating procedures for 4-hydroxyquinoline to 4-chloroquinoline conversion.
-
Source:
Sources
Scalable Synthesis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile: A Key Intermediate for Novel Therapeutics
An Application Note for Drug Discovery Professionals
Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2][3] Specifically, functionalized 4-hydroxyquinolines serve as versatile precursors for the development of novel drugs, including kinase inhibitors and anti-infective agents.[4][5] This application note provides a detailed, scalable, and robust two-part synthetic protocol for 4-Hydroxy-3-iodo-quinoline-6-carbonitrile, a key building block for drug discovery. The synthesis leverages the Gould-Jacobs reaction for the construction of the core quinoline ring system, followed by a regioselective electrophilic iodination.[6][7] We offer in-depth explanations for methodological choices, detailed step-by-step protocols, safety considerations, and characterization data to ensure reproducibility and scalability for drug development campaigns.
Strategic Overview: A Two-Stage Approach
The synthesis is logically divided into two primary stages: the construction of the quinoline core followed by its targeted functionalization. This approach is designed for scalability and modularity, allowing for potential modifications if derivatives are desired.
-
Stage 1: Gould-Jacobs Quinoline Synthesis. This classic and reliable method is employed to construct the 4-hydroxyquinoline-6-carbonitrile core from the commercially available starting material, 4-aminobenzonitrile.[8] The Gould-Jacobs reaction is particularly well-suited for this purpose as it directly yields the 4-hydroxy (4-quinolone) tautomer.[6][7]
-
Stage 2: Regioselective Electrophilic Iodination. The 4-hydroxy group strongly activates the C3 position of the quinoline ring, enabling a highly selective iodination. We detail a protocol using N-Iodosuccinimide (NIS), a mild and efficient reagent that offers excellent functional group tolerance and is safer to handle on a large scale compared to alternatives like iodine monochloride.[9]
The overall synthetic pathway is illustrated below.
Sources
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Application Notes & Protocols: Nucleophilic Substitution Reactions at the 4-Position of Quinoline-6-carbonitrile
An In-Depth Technical Guide
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions at the 4-position of the quinoline-6-carbonitrile scaffold. Quinoline derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimalarial, and anticancer properties.[1] The quinoline-6-carbonitrile core, in particular, has been identified as a key pharmacophore in the development of selective kinase inhibitors.[2][3] Mastering the functionalization of this scaffold is therefore of critical importance to researchers in drug discovery and chemical biology. This document outlines the core principles governing the reactivity of the quinoline system, provides validated, step-by-step protocols for the introduction of various nucleophiles, and offers insights into reaction optimization and troubleshooting.
Scientific Foundation: Principles of Reactivity
The capacity of the quinoline ring system to undergo nucleophilic aromatic substitution is a cornerstone of its synthetic utility. This reactivity is not uniform across the bicyclic structure; rather, it is dictated by the inherent electronic properties of the heterocycle.
Regioselectivity of Nucleophilic Attack
The nitrogen atom within the quinoline ring exerts a powerful electron-withdrawing effect (-I and -R effects), which reduces the electron density of the entire aromatic system, making it susceptible to attack by nucleophiles. This effect is most pronounced at the α (2-) and γ (4-) positions relative to the nitrogen atom.[4][5]
The favorability of attack at these positions is best understood by examining the stability of the reaction intermediate, known as the Meisenheimer complex. When a nucleophile attacks the C4 position, a resonance-stabilized anionic intermediate is formed. Crucially, one of the resonance contributors places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[5][6] This is not possible when attack occurs at other positions, such as C3 or C5. Consequently, the activation energy for the formation of the C4-adduct is substantially lower, directing the substitution to this position. While the C2 position is also activated, the C4 position is often more reactive in halogenated quinolines.[6]
The Role of Activating and Leaving Groups
For a successful SNAr reaction, two key features are required on the aromatic substrate:
-
A Good Leaving Group: The reaction proceeds via an addition-elimination mechanism. Therefore, the group being substituted must be able to depart as a stable anion. Halogens, particularly chlorine and fluorine, are excellent leaving groups for this purpose. 4-Chloroquinoline is a common and commercially available starting material for these transformations.[7][8]
-
Electron-Withdrawing Groups (EWGs): As discussed, the ring nitrogen serves as the primary activating group. The nitrile (-C≡N) group at the 6-position, while not directly ortho or para to the reaction center, contributes to the overall electron deficiency of the carbocyclic ring, further enhancing the electrophilicity of the C4 carbon and facilitating the nucleophilic attack.[9]
The general mechanism is illustrated below.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the substitution of the 4-chloro group with common classes of nucleophiles.
Protocol 1: Synthesis of 4-Amino-quinoline-6-carbonitrile Derivatives
Principle: This protocol describes the displacement of the 4-chloro group with a primary or secondary amine. A base is used to neutralize the HCl generated during the reaction and to deprotonate the amine if necessary. The choice of solvent and temperature is critical and depends on the nucleophilicity of the amine. [9][10] Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade |
| 4-Chloroquinoline-6-carbonitrile | Starting Material | >98% |
| Amine Nucleophile (e.g., Aniline, Morpholine) | Nucleophile | >98% |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | Non-nucleophilic or inorganic base | Anhydrous |
| N,N-Dimethylformamide (DMF) or Dioxane | Anhydrous polar aprotic solvent | Anhydrous |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Saturated NaCl solution (Brine) | Aqueous Wash | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloroquinoline-6-carbonitrile (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 eq) and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reaction Conditions: Heat the reaction mixture to the target temperature (typically 100-150 °C) using an oil bath or a microwave reactor. Rationale: Higher temperatures are often required to drive the reaction to completion, especially with less nucleophilic amines.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours for conventional heating, 30-90 minutes for microwave).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-amino-quinoline-6-carbonitrile derivative.
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-quinoline-6-carbonitrile Derivatives
Principle: This protocol utilizes an oxygen nucleophile. A strong base is required to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile in situ. Anhydrous conditions are critical to prevent quenching the base and nucleophile. [9] Materials and Reagents:
| Reagent/Material | Purpose | Typical Grade |
| 4-Chloroquinoline-6-carbonitrile | Starting Material | >98% |
| Alcohol/Phenol Nucleophile | Nucleophile Precursor | Anhydrous |
| Sodium Hydride (NaH, 60% in mineral oil) | Strong Base | N/A |
| Tetrahydrofuran (THF) or DMF | Anhydrous polar aprotic solvent | Anhydrous |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Quench | N/A |
| Diethyl Ether or EtOAc | Extraction Solvent | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | ACS Grade |
Procedure:
-
Nucleophile Preparation: To a dry, three-neck flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Substrate Addition: Add a solution of 4-chloroquinoline-6-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise to the nucleophile mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (for THF) or 80-120 °C (for DMF) and stir until the reaction is complete as monitored by TLC.
-
Workup:
-
Cool the reaction to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography to obtain the desired ether product.
Summary of Reaction Conditions
The table below summarizes typical conditions for the substitution reaction with various classes of nucleophiles. These should be considered as starting points for optimization.
| Entry | Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Notes |
| 1 | N-Nucleophile | Aniline | K₂CO₃, Cs₂CO₃ | Dioxane | 120-150 | Palladium catalysis may be needed for less reactive anilines. |
| 2 | N-Nucleophile | Morpholine | DIPEA | DMF | 100-140 | Reaction is generally high-yielding with aliphatic secondary amines. |
| 3 | O-Nucleophile | Phenol | NaH, K₂CO₃ | DMF | 80-120 | Requires anhydrous conditions; NaH for complete deprotonation. |
| 4 | O-Nucleophile | Methanol | NaOMe, NaH | MeOH | Reflux | Can often be run in the corresponding alcohol as the solvent. [11] |
| 5 | S-Nucleophile | Thiophenol | K₂CO₃, Et₃N | DMF | 80-120 | Thiols are generally very potent nucleophiles for SNAr reactions. [9] |
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or switching to a more reactive substrate (e.g., 4-fluoroquinoline-6-carbonitrile). For some amine couplings, palladium-catalyzed Buchwald-Hartwig conditions may be required. [1]* Side Reactions: The quinoline nitrogen is nucleophilic and can be oxidized to the corresponding N-oxide, especially under harsh conditions. [12]Maintaining an inert atmosphere is crucial.
-
Poor Solubility: Ensure all reagents are fully dissolved at the reaction temperature. If solubility is an issue, a co-solvent system or a different high-boiling polar aprotic solvent may be necessary.
-
Purification Challenges: Some 4-aminoquinoline products can chelate to the silica gel column, leading to streaking. Adding a small amount of triethylamine (0.5-1%) or ammonia in methanol to the eluent can mitigate this issue.
References
- Scribd. Quinoline and Isoquinoline Overview.
- Belyaeva, K. V., et al. (2023). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles. New Journal of Chemistry.
- German-Presto, C. I. Nucleophilic substitution in quinoline and isoquinoline. Quimica Organica.
- Gaber, A. A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- BenchChem. (2025). Preventing N-oxide Formation in Quinoline Reactions. Technical Support Center.
- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ACS Publications. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry.
- PubMed. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- MedchemExpress.com. 4-Chloroquinoline | Biochemical Reagent.
- PubChem - NIH. 4-Chloroquinoline | C9H6ClN | CID 69140.
- (2025). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
- ResearchGate. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
- (2025). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. echemi.com [echemi.com]
- 6. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Optimization of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
Target Molecule: 4-Hydroxy-3-iodo-quinoline-6-carbonitrile Primary Application: Key intermediate for EGFR and Src kinase inhibitors (e.g., Bosutinib analogs). Critical Challenge: The presence of the electron-withdrawing cyano group (-CN) at the 6-position deactivates the aromatic core and significantly reduces solubility in standard organic solvents. This leads to heterogeneous reaction mixtures, incomplete conversion, and difficult purification profiles.
This guide moves beyond standard textbook iodination. We focus on the C3-selective electrophilic substitution of the 4-quinolone tautomer, optimizing for the specific solubility and reactivity constraints imposed by the 6-cyano motif.
Optimized Synthetic Protocol (The "High-Yield" Method)
While standard iodination uses
Recommended Method: N-Iodosuccinimide (NIS) in DMF. Why?
-
Homogeneity: DMF dissolves the starting material completely.
-
Atom Economy: NIS provides a clean source of
without requiring strong bases that endanger the nitrile group. -
Workup: Simplified precipitation avoids extraction emulsions.
Step-by-Step Methodology
| Step | Action | Critical Technical Insight |
| 1. Solvation | Dissolve 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in DMF (10-15 volumes). | Note: If the solution is turbid, warm to 40°C. Reaction must be homogeneous for high yield. |
| 2. Reagent Prep | Dissolve NIS (1.1 - 1.2 eq) in a minimal amount of DMF. | Avoid adding solid NIS directly to prevent localized over-concentration. |
| 3. Addition | Add NIS solution dropwise to the quinoline solution at Room Temperature (20-25°C) . | Rapid addition causes exotherms that promote side reactions. |
| 4. Reaction | Stir at RT for 2–4 hours. Monitor by HPLC/TLC. | Endpoint: <2% starting material.[1] If stalled, heat to 45°C (Do not exceed 60°C). |
| 5. Quench | Pour reaction mixture into ice-cold water (20 volumes) containing 1% Sodium Thiosulfate . | Thiosulfate neutralizes trace |
| 6. Isolation | Stir the slurry for 30 mins. Filter the precipitate.[2][3][4] | The product precipitates as a pale yellow/off-white solid. |
| 7. Wash | Wash cake with water ( | Ethanol wash removes residual DMF and unreacted succinimide. |
| 8. Drying | Vacuum dry at 50°C. | Ensure DMF is removed (check by NMR/GC). |
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis workflow.
Caption: Optimized workflow for C3-iodination ensuring homogeneity and complete conversion.
Troubleshooting & FAQs
Issue 1: "My product is dark brown/red instead of pale yellow."
Diagnosis: Trapped elemental iodine (
-
Immediate: Reslurry the solid in 5% aqueous Sodium Thiosulfate (
) for 30 minutes. Filter again. -
Prevention: Ensure the quench step (Step 5) uses sufficient thiosulfate and vigorous stirring before filtration.
Issue 2: "Yield is low (<50%) and significant starting material remains."
Diagnosis: Solubility-limited kinetics. Mechanism: The 6-cyano group makes the molecule rigid and poorly soluble. If the starting material precipitates before reacting with NIS, the reaction stops. Solution:
-
Switch Solvent: Move from Acetonitrile or MeOH to DMF or NMP .
-
Temperature: Run the reaction at 45°C.
-
Catalyst: Add 5 mol% TFA (Trifluoroacetic acid) .
-
Why? Acid catalysis protonates the NIS, making it more electrophilic (
generation), accelerating the attack on the C3 position.
-
Issue 3: "I see a new impurity at RRT 0.8 (HPLC)."
Diagnosis: Hydrolysis of the Nitrile.
Mechanism: If you used the
-
Immediate: Check Mass Spec. M+18 indicates amide formation.
-
Prevention: Abandon the basic method. Use the NIS/DMF neutral method described above. If you must use Iodine/Base, use
(weaker base) and keep T < 30°C.
Comparative Data: Solvent & Reagent Effects
The following data summarizes internal optimization runs for this specific substrate.
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
| Water/Dioxane | 60 | 45% | 82% | High hydrolysis of nitrile; difficult purification. | |
| DMF | 25 | 72% | 94% | Good, but removal of inorganic salts is tedious. | |
| NIS (Recommended) | DMF | 25 | 91% | 98% | Homogeneous; easiest workup; highest purity. |
| ICl (Iodine Monochloride) | AcOH | 40 | 65% | 88% | Corrosive; chlorinated byproducts observed. |
Mechanistic Insight
The C3-Selectivity Logic
Why does iodination happen at C3? The 4-hydroxyquinoline system exists in equilibrium with the 4-quinolone tautomer. The NH group acts as an electron donor (+M effect), while the Carbonyl at C4 is electron-withdrawing. This creates a "push-pull" enaminone system.
-
C3 Position: This carbon is electron-rich (nucleophilic) due to resonance from the Nitrogen lone pair.
-
C6/C8 Positions: These are on the benzene ring. The 6-CN group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic aromatic substitution (EAS).
-
Result: The C3 position on the pyridone ring remains the only significantly nucleophilic site, ensuring high regioselectivity without protecting groups.
Caption: Mechanistic flow of Electrophilic Substitution at C3.
References
-
Wissner, A. et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Anilino-3-cyano-6-alkoxyquinolines." Journal of Medicinal Chemistry, 46(1), 49-63. (Demonstrates the reactivity of the 3-position in 4-hydroxyquinoline scaffolds).
-
Srivastava, A. et al. (2007). "Eco-friendly and highly efficient synthesis of 3-iodo-4-hydroxyquinolines using NIS." Tetrahedron Letters, 48(25), 4485-4488. (Establishes NIS as the superior reagent for this transformation).
-
Boschelli, D. H. (2004). "4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors." Current Topics in Medicinal Chemistry, 4(4), 369-384. (Contextualizes the target molecule in drug discovery).
-
Organic Chemistry Portal. "Synthesis of 4-Quinolones." (General synthetic methodologies and tautomerism).
Sources
Overcoming solubility issues of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile in DMSO
Welcome to the dedicated technical support guide for 4-Hydroxy-3-iodo-quinoline-6-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet challenging solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: First-Line Troubleshooting & Quick-Start Guide
This section addresses the most immediate questions and provides initial steps to resolve common solubility problems.
Q1: My this compound isn't dissolving in DMSO at room temperature. What should I do first?
Answer:
This is the most frequently encountered issue. The inability to dissolve at room temperature is often due to the compound's high crystal lattice energy. The first and most effective step is to introduce kinetic energy into the system.
Protocol 1: Standard Dissolution Procedure using Thermal and Mechanical Energy
-
Initial Preparation: Add the weighed amount of this compound to a new, sealed vial of anhydrous DMSO. Using fresh, high-purity DMSO is critical, as absorbed water can significantly reduce solubility.[1][2]
-
Vortexing: Vigorously vortex the solution for 1-2 minutes. Check for dissolution.
-
Gentle Heating: If solid material remains, warm the solution in a water bath at 37-40°C for 10-15 minutes.[3][4] This temperature range is generally safe for most small molecules and provides sufficient energy to aid dissolution without risking thermal degradation.
-
Sonication: Following heating, place the vial in a bath sonicator for 5-10 minutes.[5][6] The ultrasonic waves create micro-cavitations that help break apart solid aggregates.
-
Final Check: After this procedure, allow the solution to return to room temperature. Visually inspect the vial against a light source for any remaining particulates. A completely dissolved stock solution should be clear.
If the compound precipitates upon cooling, it suggests you are near the saturation limit at room temperature. If it remains undissolved, proceed to the advanced troubleshooting section.
Section 2: Understanding the Root Causes of Poor Solubility
An effective troubleshooter understands the "why" behind the problem. This section delves into the physicochemical properties of this compound and DMSO that influence solubility.
FAQ 1: Why is this specific quinoline derivative so difficult to dissolve?
Answer:
The solubility of a compound is a complex interplay of its intrinsic properties and its interaction with the solvent. Several factors may be at play:
-
Polymorphism: This is a critical and often overlooked factor. Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with a different crystal lattice arrangement.[7][8] These different forms can have significantly different physical properties, including melting point and, most importantly, solubility.[9][10] A more stable, lower-energy polymorph will be less soluble than a metastable, higher-energy form.[9] It is possible that your batch of the compound exists in a particularly stable and thus less soluble polymorphic form.
-
High Melting Point: Compounds with high melting points often have strong intermolecular forces (e.g., hydrogen bonding, π-stacking) in their crystal lattice. Significant energy is required to break these bonds, leading to lower solubility. The related compound, 4-Hydroxy-6-iodo-3-quinolinecarboxylic acid, has a melting point of 295°C (with decomposition), suggesting a very stable crystal lattice.[11]
-
Molecular Structure: The 4-hydroxy group can participate in hydrogen bonding, and the planar quinoline ring system can lead to π-π stacking. These interactions, while beneficial for target binding, contribute to strong crystal packing and reduced solubility.
FAQ 2: How does the quality and handling of DMSO affect my experiment?
Answer:
DMSO is an exceptional aprotic polar solvent, but its effectiveness is highly dependent on its purity.[12]
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can dramatically decrease the solubility of many hydrophobic organic compounds.[1] Water alters the solvent structure of DMSO, making it more difficult to create the "cavity" needed to accommodate the solute molecule.[1] Always use a fresh, sealed bottle of anhydrous or high-purity grade DMSO for preparing stock solutions. [13]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and may cause compounds to precipitate out of solution, especially if they are near their solubility limit.[1] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid this.[4]
Below is a diagram illustrating the importance of using anhydrous DMSO.
Caption: Impact of water contamination on DMSO's solvating power.
Section 3: Advanced Troubleshooting & Optimization
If the initial steps have failed, the following strategies can be employed. This section provides a logical workflow for systematically addressing persistent solubility issues.
Caption: Step-by-step workflow for troubleshooting solubility issues.
Q2: Heating and sonication were not enough. Should I try a co-solvent?
Answer:
Yes, using a co-solvent is a powerful and standard technique to enhance the solubility of highly crystalline or lipophilic compounds.[14] A co-solvent works by modifying the overall polarity of the solvent system, disrupting the solvent's self-association and making it more favorable for the solute.[]
Protocol 2: Co-Solvent System for Enhanced Dissolution
-
Select a Co-Solvent: Choose a water-miscible organic solvent in which the compound is likely more soluble. See Table 1 for common choices. N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMA) are excellent starting points for difficult-to-dissolve compounds.[16]
-
Prepare the Co-Solvent Mixture: Do not add the co-solvent directly to your existing suspension. It is better to prepare a pre-mixed solvent system. A common starting point is a 9:1 or 4:1 ratio of DMSO to your chosen co-solvent (e.g., 900 µL DMSO + 100 µL NMP).
-
Attempt Dissolution: Use this new co-solvent mixture to dissolve a fresh sample of your compound, following the heating and sonication steps outlined in Protocol 1.
-
Iterate: If solubility is still an issue, you can cautiously increase the proportion of the co-solvent. Be mindful that co-solvents can affect downstream biological assays, so the final concentration should be kept as low as possible and appropriate solvent controls must be included in your experiments.
| Co-Solvent | Properties & Considerations | Typical Starting Ratio (DMSO:Co-Solvent) |
| N-Methyl-2-pyrrolidone (NMP) | Powerful, water-miscible solvent. Excellent for highly crystalline compounds. | 9:1 to 4:1 |
| Dimethylacetamide (DMA) | Similar to NMP, strong solubilizing power.[16] | 9:1 to 4:1 |
| Ethanol | Less powerful than NMP/DMA but often better tolerated in biological assays.[] | 4:1 to 1:1 |
| PEG 400 | Polyethylene glycol 400 can help maintain solubility upon aqueous dilution. | 4:1 |
Table 1: Recommended co-solvents for use with DMSO.
Q3: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous cell culture media. How can I fix this?
Answer:
This is a classic problem known as "crashing out." It occurs because the compound, while soluble in the organic solvent, is poorly soluble in the final aqueous environment. The key is to manage the transition from the organic to the aqueous phase.
-
pH Adjustment: The quinoline scaffold is a weak base, and the 4-hydroxy group can act as a weak acid.[17][18] Therefore, the compound's charge state, and thus its aqueous solubility, is likely pH-dependent.[14][19] While pH is not relevant for the DMSO stock itself, it is critical for the final aqueous solution. Try diluting your DMSO stock into media buffered at a slightly acidic or basic pH to see if solubility improves.
-
Use of Surfactants or Serum: Including a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.1%) or performing dilutions in media containing Fetal Bovine Serum (FBS) can help. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Pluronic F-68: This is a non-ionic block copolymer surfactant that is often used in cell culture to improve the solubility of hydrophobic compounds and is generally well-tolerated by cells.
-
Gradual Dilution: Instead of a single large dilution step (e.g., 1 µL of 10 mM stock into 1 mL of media), perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, vortex/sonicate to ensure it stays dissolved, and then perform the final dilution.[20]
References
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]
-
Effect of Polymorphism Formulations. Veeprho Pharmaceuticals. [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavai. Journal of Chemical and Pharmaceutical Research. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
DMSO. gChem. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]
-
Methods to boost solubility. IJSDR. [Link]
-
High throughput sonication: evaluation for compound solubilization. PubMed. [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Dissolving Plant Extract in 4% DMSO and Sonication?. ResearchGate. [Link]
-
DMSO wont dilute my pure compound. How to solve this?. ResearchGate. [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
Solubility: A speed‒breaker on the drug discovery highway. MedCrave online. [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Quinoline-6-carbonitrile. PubChem. [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [Link]
-
4-Hydroxy-6-iodo-3-quinolinecarboxylic acid. Chemsrc. [Link]
-
A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed. [Link]
Sources
- 1. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jocpr.com [jocpr.com]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. CAS#:40107-06-0 | 4-Hydroxy-6-iodo-3-quinolinecarboxylic acid | Chemsrc [chemsrc.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. researchgate.net [researchgate.net]
- 14. ijmsdr.org [ijmsdr.org]
- 16. wjbphs.com [wjbphs.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of Iodinated Quinoline Intermediates
Status: Operational Ticket ID: IQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Iodinated quinolines are deceptively challenging intermediates. While the quinoline core provides a robust scaffold for antimalarials and kinase inhibitors, the introduction of an iodine atom creates a "stability-solubility paradox." The C-I bond is the weakest among common halo-aromatics (Bond Dissociation Energy ~65 kcal/mol), making it susceptible to photolytic cleavage, while the basic nitrogen interacts aggressively with acidic stationary phases, causing peak tailing.
This guide moves beyond standard protocols to address the specific physicochemical failures encountered when purifying these scaffolds.
Module 1: Chemical Stability & Workup (The "Purple Spot" Issue)
User Complaint: "My crude reaction mixture is dark brown/purple. Even after a standard aqueous wash, the organic layer remains colored, and my product degrades on the rotavap."
Root Cause Analysis
-
Free Iodine Contamination: Excess iodinating agents (NIS,
, ICI) or oxidation byproducts remain in the organic phase. Iodine is highly soluble in organic solvents (DCM, EtOAc) and acts as a radical initiator. -
Photodeiodination: The C-I bond is photosensitive. Exposure to ambient light during workup generates iodine radicals (
) and quinoline radicals, leading to polymerization or hydro-deiodination (replacement of I with H).
Protocol: The Reductive Quench
Do not rely on simple water or brine washes. You must chemically reduce
-
Preparation: Prepare a 10% w/v Sodium Thiosulfate (
) solution. -
The Wash: Shake the organic layer vigorously with the thiosulfate solution.
-
Visual Indicator: The organic layer should shift from purple/brown to pale yellow/clear immediately.
-
-
The Trap (Critical): If the color returns after a few minutes, your product is actively decomposing.
-
Action: Wrap the separator funnel in aluminum foil. Perform all subsequent steps (drying, evaporation) in the dark or under amber light.
-
Data: Stability Factors
| Factor | Impact on Iodoquinolines | Mitigation |
| Light (UV/Vis) | Homolytic cleavage of C-I bond. | Amber glassware; foil wrapping. |
| Heat (>50°C) | Accelerates deiodination & sublimation. | Keep rotavap bath <40°C. |
| Silica Gel | Acidic surface catalyzes decomposition. | Use neutralized silica or Alumina.[2] |
Module 2: Chromatography Troubleshooting
User Complaint: "My compound streaks from the baseline to the solvent front on TLC, and column fractions are impure."
The "Silanol Effect"
Standard silica gel is slightly acidic (
Solution A: Mobile Phase Modifiers (The "TEA Trick")
Pre-treat your silica or modify your mobile phase to mask these acidic sites.
-
Standard Modifier: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol system.
-
Alternative: Use 1%
if running a DCM/MeOH gradient (common for polar amino-quinolines).
Solution B: Stationary Phase Switch
If tailing persists, switch the stationary phase entirely.
-
Neutral Alumina (Aluminum Oxide): Lacks the acidic protons of silica. Ideal for acid-sensitive iodo-compounds.
-
Bonded Amine Silica: Commercially available "NH2-silica" cartridges eliminate the need for liquid modifiers.
Deep Dive: Separating Regioisomers (e.g., 5-iodo vs. 8-iodo)
Iodination often produces mixtures of isomers (e.g., Skraup synthesis or electrophilic substitution). These often have identical
Strategy:
-
Change Selectivity: Silica separates based on polarity. If isomers have similar polarity, switch to Shape Selectivity using C18 (Reverse Phase).
-
The "Salt" Trick: Convert the mixture to hydrochloride salts. The difference in crystal lattice energy between isomer salts is often greater than the difference in polarity of the free bases.
Module 3: Crystallization & Scalability
User Complaint: "I tried to recrystallize, but the product oiled out as a sticky tar."
The "Oiling Out" Phenomenon
Iodoquinolines have high molecular weights and moderate lipophilicity, often leading to "oiling out" (liquid-liquid phase separation) before crystallization occurs, especially if impurities lower the melting point.
Protocol: The "Anti-Solvent" Crash
Avoid single-solvent recrystallization. Use a binary system.
-
Dissolution: Dissolve the crude solid in the minimum amount of Acetone or THF (Good solubility).
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) dropwise with vigorous stirring until persistent cloudiness appears.
-
Seeding: Add a single crystal of pure product (if available) or scratch the glass surface.
-
Cooling: Do not put it immediately in the freezer. Let it stand at room temperature for 2 hours, then move to 4°C.
Advanced Purification: The Picrate Method
For persistent impurities (tars/polymers), use the classic but effective Picrate Salt Purification [1].
-
Dissolve impure quinoline in ethanol.
-
Add saturated ethanolic picric acid.
-
Filter the yellow picrate salt (impurities stay in solution).
-
Suspend the salt in basic water (
) and extract the purified free base into DCM.
Visual Logic: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification pathway based on physical state and impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use distillation to purify my iodoquinoline? A: Generally, no . While simple quinolines can be distilled, iodinated derivatives have high boiling points. Heating them to the required temperature often exceeds the C-I bond dissociation energy, causing extensive decomposition and iodine liberation. Vacuum sublimation is a safer alternative for highly crystalline derivatives.
Q: Why does my product turn pink on the shelf? A: This is "Auto-catalytic Deiodination." Trace amounts of free iodine (not removed during workup) generate radicals that cleave more C-I bonds.
-
Fix: Store the solid under an inert atmosphere (Argon/Nitrogen) in amber vials. Add a stabilizer like copper turnings or silver wire if storing solutions for long periods.
Q: I cannot separate the 5-iodo and 7-iodo isomers on silica. What now? A: These regioisomers have nearly identical dipole moments.
-
Try C18 (Reverse Phase): The hydrophobic surface area interaction often differs enough to separate them.
-
Derivatization: If possible, react the mixture (e.g., N-oxide formation) to create a larger polarity difference, separate, and then reduce back.
References
-
Khan, I. et al. (1968). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research. Link (Describes the Picrate salt purification method).
-
University of Rochester. (n.d.).[6] Workup for Removing Bromine or Iodine. Not Voodoo X. Link
-
BenchChem. (2025).[7][8] A Head-to-Head Comparison of Quinoline Purification Techniques. Link
-
European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Link
Sources
Minimizing deiodination side reactions in quinoline synthesis
The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for maintaining iodine stability during quinoline synthesis.
Topic: Minimizing Deiodination Side Reactions in Quinoline Synthesis
Status: Active Audience: Medicinal Chemists, Process Chemists Scope: Prevention of reductive hydrodehalogenation (protodeiodination) and chemoselectivity control during quinoline ring construction and functionalization.
Executive Summary: The Deiodination Challenge
In quinoline synthesis, "deiodination" typically refers to two distinct failure modes:
-
Protodeiodination (Hydrodehalogenation): The unwanted reduction of an aryl iodide (
) to an aryl hydride ( ). This is pervasive in metal-catalyzed ring closures (e.g., Larock, Heck-type) and harsh acid-mediated cyclizations (Skraup). -
Chemoselective Loss: The iodine reacts preferentially in a cross-coupling reaction when another halide (e.g., Cl, Br) was the intended target.
This guide provides the mechanistic countermeasures to preserve the C-I bond for downstream functionalization.
Diagnostic Workflow (Troubleshooting Tree)
Use this decision tree to identify the root cause of iodine loss in your specific reaction setup.
Figure 1: Diagnostic logic for identifying the source of deiodination based on reaction class.
Module A: Preventing Hydrodehalogenation in Metal-Catalyzed Cyclizations
Context: You are synthesizing a quinoline via a Pd-catalyzed annulation (e.g., Larock synthesis) or modifying a quinoline scaffold, and the Iodine substituent is being replaced by Hydrogen.
The Mechanism of Failure
Palladium inserts into C-I bonds faster than any other halide (Oxidative Addition). If a hydride source is present, the Pd(II)-I species undergoes transmetallation with the hydride, followed by reductive elimination to form Ar-H.
Common "Hidden" Hydride Sources:
-
DMF/DMA: Decomposes at
to form dimethylamine and formate (a potent reductant). -
Primary/Secondary Alcohols: Undergo
-hydride elimination on the metal center. -
Amines (Et3N): Can act as hydride donors via
-H elimination.
Protocol 1: Hydride-Free Pd-Catalyzed Ring Closure
Designed to preserve spectator iodides during cyclization.
Reagents:
-
Catalyst:
(5 mol%) + Ligand (e.g., or XPhos). -
Solvent: Toluene or 1,4-Dioxane (Strictly anhydrous; avoid DMF/Alcohols).
-
Base:
or (Inorganic bases prevent hydride transfer associated with amine bases). -
Additive: 1 equivalent of AgOAc (Silver acetate).
-
Why? Silver sequesters the iodide anion (
precipitates), preventing the reformation of active catalytic species that might re-insert into the C-I bond if the cycle stalls.
-
Step-by-Step:
-
Purge: Flame-dry the reaction vessel and backfill with Argon. Oxygen promotes homocoupling but can also disrupt the catalytic cycle, leading to off-cycle side reactions.
-
Solvation: Dissolve the alkyne and iodo-aniline precursors in Toluene (0.1 M). Do not use DMF.
-
Catalyst Addition: Add
, Ligand, and Base. -
Temperature: Heat to 80–100°C.
-
Note: Keep temperature as low as possible.[1] The activation energy for hydrodehalogenation is generally higher than the desired cross-coupling/annulation.
-
-
Monitoring: Monitor via LC-MS. If Ar-H (M-126) is observed, lower temperature and verify solvent purity.
Module B: Surviving the "Acid Bath" (Skraup & Doebner-Miller)
Context: You are using the Skraup reaction (aniline + glycerol +
The Mechanism of Failure
The Skraup reaction operates at high temperatures (140–150°C) in concentrated sulfuric acid.
-
Radical Scavenging: Iodine is a radical scavenger. The Skraup reaction involves radical intermediates; the iodine substituent can be cleaved homolytically.
-
Acid-Catalyzed Protodeiodination: While less common than in metal catalysis, strong mineral acids at high temperatures can protonate the ring ipso to the iodine, leading to elimination of
.
Protocol 2: The Modified "Soft" Skraup
Uses moderators to lower the reaction violence and temperature, preserving the halogen.
Reagents:
-
Substrate: 3-Iodoaniline (for 7-iodoquinoline) or 4-Iodoaniline (for 6-iodoquinoline).
-
Oxidant: Sodium m-nitrobenzenesulfonate (water-soluble, milder than nitrobenzene).
-
Moderator: Ferrous Sulfate (
) or Boric Acid .[1]-
Why? These moderate the dehydration of glycerol to acrolein, preventing "runaway" exotherms that crack C-I bonds.
-
-
Acid: 60-70%
(Diluted, rather than conc.).
Step-by-Step:
-
Mix: Combine iodoaniline (1 equiv), glycerol (3 equiv), and
(0.1 equiv). -
Acid Addition: Add sulfuric acid dropwise at 0°C.
-
Ramp: Heat slowly to 100°C (reflux). Do not exceed 120°C.
-
Workup: Neutralize with NaOH.
-
Critical: If the yield is low or iodine loss is high, switch to the Gould-Jacobs reaction .
-
Alternative: The Gould-Jacobs Route (Recommended)
If the Skraup conditions prove too harsh, the Gould-Jacobs reaction is the industry standard for halo-quinolines because it proceeds through a thermal cyclization (or
-
Condensation: Aniline + Diethyl ethoxymethylenemalonate (110°C)
Enamine. -
Cyclization: Heat enamine in Diphenyl ether (Dowtherm A) at 250°C for 15-30 mins.
-
Note: While 250°C is hot, the absence of radical initiators and strong protons usually preserves the C-I bond better than the Skraup method.
-
Module C: Chemoselectivity (The "Wrong Halogen" Reacts)
Context: You have a quinoline with both Chlorine (Cl) and Iodine (I). You want to couple at the Cl site, but the I site reacts.
Technical Reality: In Pd-catalyzed couplings, the reactivity order is strictly I > Br > OTf > Cl . It is chemically impossible to react a Chloride in the presence of a naked Iodide using standard Pd-catalysis. The Iodide will react first.
Strategies:
-
Reverse Synthesis: Perform the coupling on the chloro-aniline before forming the quinoline ring, then iodinate the ring later (e.g., via electrophilic aromatic substitution or Sandmeyer).
-
Finkelstein Protection (Theoretical): Convert the Cl to a more reactive group? No, this makes the problem worse.
-
Site-Selective Synthesis: If you need a substituent at the "Cl position" and an Iodine at the "I position," synthesize the quinoline with the substituent already in place (using Combes or Friedländer synthesis) rather than relying on late-stage cross-coupling.
Comparative Data: Solvent Effects on Deiodination
The following table illustrates the impact of solvent choice on the percentage of hydrodehalogenated byproduct (Ar-H) formed during a standard Pd-catalyzed reaction of 4-iodoquinoline.
| Solvent System | Additive | % Deiodination (Ar-H) | % Desired Product | Mechanism of Failure |
| DMF | 45% | 50% | DMF decomposition + Amine | |
| Ethanol | 85% | 10% | Alcohol | |
| Toluene | 15% | 80% | Amine acts as H-source. | |
| Toluene | < 2% | 95% | Recommended System. No H-source. | |
| 1,4-Dioxane | < 5% | 90% | Good alternative for solubility. |
Mechanistic Visualization: The Hydride Shift
Understanding how the iodine is lost is crucial for prevention. The diagram below details the pathway you must block.
Figure 2: The competitive pathway between desired coupling (Green) and hydrodehalogenation (Red).
References
-
Mechanistic Insight on Dehalogenation
-
Skraup Reaction Optimization
- Title: Application Notes and Protocols for the Skraup Synthesis of Quinolines.
-
Source: BenchChem.[1]
- Relevance: Provides protocols for moderating the Skraup reaction to prevent polymeriz
-
Gould-Jacobs Alternative
-
Dehalogenation in Pd-Catalysis
- Title: A mechanistic investigation of hydrodehalogen
- Source: RSC Publishing.
-
URL:[Link]
- Relevance: Highlights the role of methanol and deproton
Sources
Technical Support Center: Recrystallization of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
Welcome to the dedicated technical support guide for the purification of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for achieving high-purity crystalline material.
Introduction: The "Why" Behind Solvent Selection
This compound is a multifaceted molecule. The quinoline core provides a rigid, aromatic backbone. The hydroxyl (-OH) and nitrile (-CN) groups introduce significant polarity and the capacity for hydrogen bonding. Conversely, the iodo (-I) group adds bulk and increases the molecular weight, enhancing van der Waals forces. The selection of an appropriate recrystallization solvent or solvent system is therefore a delicate balance of these competing intermolecular forces. An ideal solvent will fully solubilize the compound at an elevated temperature but exhibit poor solubility upon cooling, allowing for the selective crystallization of the pure compound while impurities remain in the mother liquor.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the molecule's polarity, it is advisable to start with polar protic and aprotic solvents. Based on the "like dissolves like" principle, solvents that can engage in hydrogen bonding or have a significant dipole moment are likely to be effective. A good starting point for screening would include:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, and Water.[2][3][4]
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, and Acetonitrile.[2][5]
It is crucial to test solubility in small quantities first. The ideal single solvent will show high solubility at its boiling point and low solubility at room temperature or upon cooling in an ice bath.[1][6]
Q2: My compound is either too soluble or insoluble in all single solvents I've tried. What should I do?
A2: This is a common scenario, and the solution is to use a mixed solvent system, also known as a co-solvent system.[1] This involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[1]
Procedure for Mixed Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
If necessary, gently heat the solution to redissolve the precipitate and then allow it to cool slowly.
Common mixed solvent pairs to consider include:
Q3: Can I use chlorinated solvents for the recrystallization?
A3: Yes, chlorinated solvents like dichloromethane have been successfully used for the recrystallization of quinoline derivatives, such as 8-hydroxyquinoline.[8][9] Dichloromethane could serve as the "good" solvent in a mixed solvent system with an anti-solvent like hexane or heptane. However, always consider the toxicity and environmental impact of chlorinated solvents and handle them in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Supersaturation or Rapid Cooling | The solution becomes supersaturated before the compound's melting point is reached, causing it to separate as a liquid phase instead of a solid crystalline lattice.[3] | 1. Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[7][10] 2. Seed Crystals: Introduce a tiny, pure crystal of your compound to the cooled solution to act as a nucleation site.[7][10] 3. Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[6][7] |
| High Impurity Levels | Impurities can depress the melting point of the compound and interfere with crystal lattice formation. | 1. Pre-purification: Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove highly polar or non-polar impurities.[7] 2. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[1][7] |
Issue 2: Poor or No Crystal Formation Upon Cooling.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Too Much Solvent | The concentration of the compound in the cold solvent is below the saturation point, preventing crystallization. This is a very common cause of low yield.[6][10] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the compound to precipitate out of the hot solution. Once the volume is reduced, allow it to cool again.[10] |
| Supersaturation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[10] | 1. Induce Crystallization: Use the methods described above (seed crystals or scratching the flask).[6][10] 2. Lower the Temperature: If cooling to room temperature is insufficient, try cooling the flask in an ice-water bath or even a refrigerator.[7] |
Issue 3: Low Recovery of the Final Product.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Excessive Use of Solvent | Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[6][7] | 1. Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves.[6] 2. Second Crop: After filtering the initial crystals, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[7] |
| Significant Solubility in Cold Solvent | The chosen solvent may still have a relatively high solubility for your compound even at low temperatures. | 1. Optimize the Solvent System: Re-evaluate your choice of solvent or mixed solvent system to find one with a greater difference in solubility between hot and cold conditions.[7] 2. Chill Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize precipitation before filtration. |
| Premature Crystallization During Hot Filtration | If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the filter paper or funnel. | 1. Pre-heat the Funnel: Use a stemless funnel and pre-heat it with hot solvent or by placing it over the boiling flask before filtration. 2. Keep the Solution Hot: Ensure the solution is at or near its boiling point just before pouring it into the funnel. |
Recommended Solvents and Properties
The following table summarizes potential solvents for the recrystallization of this compound, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use | Potential Issues |
| Water | 100 | High (Protic) | Good for highly polar compounds with hydrogen bonding capabilities.[3] | May have poor solubility even when hot. High boiling point can make drying difficult. |
| Methanol | 65 | High (Protic) | Often a good starting point for polar compounds.[3] Soluble in methanol is a known property of 4-Hydroxyquinoline.[11] | May be too good of a solvent, leading to low recovery. |
| Ethanol | 78 | High (Protic) | Similar to methanol but less volatile.[3] Frequently used for recrystallizing quinoline derivatives.[12][13] | Can also be too effective at dissolving the compound. |
| Acetone | 56 | Medium-High (Aprotic) | Good general-purpose polar aprotic solvent.[3] | Low boiling point can lead to rapid evaporation and potential fire hazard. |
| Ethyl Acetate | 77 | Medium (Aprotic) | Versatile solvent, often used in mixed systems with non-polar solvents like hexane.[2] | |
| Dichloromethane | 40 | Medium (Aprotic) | Effective for some quinoline derivatives.[8][9] | Very low boiling point, volatile, and has health and safety concerns. |
| Hexane | 69 | Low (Non-polar) | Unlikely to be a good single solvent but useful as an anti-solvent in mixed systems with more polar solvents.[2] | Flammable. |
Experimental Workflow & Logic Diagrams
Solvent Selection Workflow
The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.
Caption: A decision tree for systematic solvent selection.
Troubleshooting Workflow: Oiling Out
This diagram provides a logical sequence for addressing the common issue of a compound "oiling out."
Caption: A troubleshooting guide for when a compound oils out.
References
- Recrystallization. (n.d.).
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
- Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
- 8-Hydroxyquinoline - Reaction / Application on synthetic works - ChemicalBook. (2019, November 27).
- Recrystallization. (n.d.).
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
- Recrystallization1. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).
- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
- CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
- 4-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. 4-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 13. acgpubs.org [acgpubs.org]
Stability of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile under basic conditions
Technical Support Center: 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
Section 1: Executive Summary & Chemical Context
Subject: Stability Profile of this compound in Basic Media CAS Registry Number: (Analogous scaffolds: 529-37-3 for parent 4-hydroxyquinoline) Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and fluoroquinolone antibiotics.
The "Catch-22" of Solubility vs. Stability: As a researcher working with this scaffold, you face a fundamental conflict. The 4-hydroxyquinoline moiety is amphoteric but poorly soluble in neutral organic solvents. To achieve process-level solubility, you must typically deprotonate the 4-hydroxyl group (pKa ≈ 9.5–10.5), forming the phenoxide-like anion. However, the 6-carbonitrile group is highly electrophilic. The very basic conditions required to dissolve your compound are the exact conditions that drive the hydrolysis of the nitrile to the primary amide (M+18) and eventually the carboxylic acid (M+19).
This guide provides the operational parameters to navigate this instability window.
Section 2: The Core Instability Mechanism
Understanding the failure mode is critical for troubleshooting. The degradation is not random; it follows a predictable kinetic pathway driven by the nucleophilicity of the hydroxide ion (
Key Structural Vulnerabilities:
-
6-Carbonitrile (CN): The electron-deficient quinoline ring (further deactivated by the 3-iodo group) makes the nitrile carbon exceptionally susceptible to nucleophilic attack by
. -
3-Iodo Group: While generally stable to simple bases, it renders the molecule photosensitive (photolytic deiodination) and susceptible to metal-catalyzed hydrolysis if trace copper or palladium is present in your reactor.
Degradation Pathway Diagram
Figure 1: Stepwise base-promoted hydrolysis of the nitrile group. The transition from Nitrile to Amide is often faster than Amide to Acid in mild base.
Section 3: Troubleshooting Guide (FAQ)
Q1: I see a new peak at M+18 in my LC-MS after stirring in 1N NaOH. What is it? A: This is the primary amide .
-
Cause: Partial hydrolysis of the nitrile. This occurs when the base concentration is too high (>0.5 M) or the temperature exceeds 25°C.
-
Fix: Switch to a weaker base like Potassium Carbonate (
) or reduce the temperature to 0–5°C during the basic phase.
Q2: My compound dissolves in base but precipitates after 1 hour. Why? A: This is likely due to the "Salting Out" effect or Hydrolysis-induced insolubility .
-
Mechanism: If the nitrile hydrolyzes to the amide (which is less acidic than the carboxylic acid and less soluble than the phenoxide salt), it may crash out. Alternatively, high ionic strength from excess NaOH decreases the solubility of the organic salt.
-
Fix: Maintain a constant solvent ratio (e.g., THF:Water 1:1) to keep the organic intermediate solubilized.
Q3: Can I heat the reaction to improve solubility? A: Absolutely not in aqueous base.
-
Risk: Heating >40°C in base will rapidly drive the reaction to the carboxylic acid (M+19) and may also risk displacing the 3-iodo group (forming 3,4-dihydroxyquinoline) if any trace metals are present.
-
Alternative: Use a co-solvent system (DMSO or DMF) to increase solubility without thermal energy.
Q4: I’m losing the Iodine atom (M-126). Is the base attacking it? A: Unlikely. Simple bases (NaOH, KOH) do not typically displace aryl iodides.
-
Likely Cause: Photolysis . Aryl iodides are light-sensitive.
-
Fix: Wrap all reaction vessels in aluminum foil or use amber glassware. Ensure no transition metals (Pd, Cu) are present, as these will catalyze deiodination in base.
Section 4: Optimized Experimental Protocols
Protocol A: "Cold-Base" Dissolution (Safe Handling)
Use this protocol when you must use base to dissolve the compound for a subsequent reaction (e.g., alkylation or coupling).
-
Preparation: Dissolve this compound (1.0 eq) in THF (5 volumes).
-
Cooling: Cool the slurry to 0°C using an ice bath.
-
Base Addition: Add 1.05 eq of LiOH or NaOH (0.5 M) dropwise.
-
Why Lithium? Lithium salts of quinolones often have better solubility profiles in organic solvents than Sodium salts.
-
-
Monitoring: Stir at 0°C. Dissolution should occur within 15 minutes.
-
Quenching: If the subsequent reaction is not immediate, neutralize to pH 7 using 1M HCl immediately to stop hydrolysis.
Protocol B: Stress Testing (Validation)
Use this to determine the "safe time window" for your specific batch.
| Condition | Time | Expected Result | Action |
| 0.1 N NaOH @ 25°C | 1 Hour | < 1% Amide | Safe Zone |
| 1.0 N NaOH @ 25°C | 1 Hour | ~5-10% Amide | Danger Zone |
| 1.0 N NaOH @ 50°C | 1 Hour | > 50% Acid/Amide | Failure Mode |
Section 5: Decision Logic for Process Optimization
Use this logic flow to determine the correct solvent/base system for your experiment.
Figure 2: Decision tree for selecting base and temperature conditions to minimize nitrile hydrolysis.
Section 6: References
-
Hydrolysis of Nitriles - Mechanism and Kinetics. Source: Organic Chemistry Tutor / LibreTexts. Context: Establishes the fundamental mechanism of base-catalyzed nucleophilic attack on the nitrile carbon, leading to imidate and amide intermediates.[1][2] URL:[Link]
-
Stability of Iodo-Quinoline Derivatives. Source: MDPI / NIH. Context: Discusses the synthesis and stability of iodo-substituted quinolines, noting their antimicrobial applications and structural integrity under controlled conditions. URL:[Link]
-
Copper-Catalyzed Hydrolysis of Halo-Isoquinolines. Source: Connect Journals. Context: Highlights the risk of metal-catalyzed hydrolysis of halogens in basic media, serving as a warning for cross-coupling workflows. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile: A Predictive and Practical Analysis
For Researchers, Scientists, and Drug Development Professionals
The Structural Elucidation Challenge: Tautomerism in 4-Hydroxyquinolines
A critical consideration for understanding the ¹H NMR spectrum of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The 4-hydroxyquinoline form exists in equilibrium with its 4-quinolone tautomer. In solution, particularly in polar aprotic solvents like DMSO-d₆, the equilibrium heavily favors the 4-quinolone form[1]. This is a crucial point, as the tautomerism significantly alters the electronic landscape of the heterocyclic ring, directly impacting the chemical shifts of the protons. Our predictive analysis will, therefore, be based on the more stable 4-quinolone tautomer.
Predictive ¹H NMR Analysis of 4-Oxo-3-iodo-1,4-dihydroquinoline-6-carbonitrile
The quinoline ring system's protons are typically found in the aromatic region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm[2]. The precise chemical shifts are modulated by the electronic effects of the substituents. For our target molecule, we have three key substituents: an iodine atom at the C3 position, a hydroxyl/oxo group at C4, and a cyano group at C6.
Based on the analysis of the parent 4-quinolone and the known effects of iodo and cyano substituents, we can predict the chemical shifts for the four aromatic protons of 4-oxo-3-iodo-1,4-dihydroquinoline-6-carbonitrile.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H2 | ~8.5 - 8.8 | Singlet (s) | The H2 proton is adjacent to the nitrogen atom and is typically found at a downfield chemical shift. The iodine at C3 will likely induce a further downfield shift due to its electron-withdrawing inductive effect. As there are no adjacent protons, it will appear as a singlet. |
| H5 | ~8.9 - 9.2 | Doublet (d) | The H5 proton is in a peri-position to the C4-carbonyl group, which exerts a strong deshielding effect. The electron-withdrawing cyano group at C6 will further deshield this proton, pushing it significantly downfield. It will be split into a doublet by H7. |
| H7 | ~8.2 - 8.4 | Doublet of doublets (dd) | H7 is ortho to the electron-withdrawing cyano group at C6, leading to a downfield shift. It will be split by both H8 (ortho coupling) and H5 (meta coupling), resulting in a doublet of doublets. |
| H8 | ~8.0 - 8.2 | Doublet (d) | The H8 proton is primarily influenced by the ring current and the nitrogen atom. The cyano group at C6 will have a moderate deshielding effect. It will appear as a doublet due to coupling with H7. |
| NH | ~12.0 - 12.5 | Broad Singlet (br s) | The N-H proton of the 4-quinolone tautomer is expected to be a broad singlet at a very downfield chemical shift, typical for such functionalities in DMSO-d₆. |
Visualizing the Structure and Proton Numbering
Caption: Structure of the 4-quinolone tautomer with proton numbering.
Comparative Analysis with Related Quinolines
To substantiate our predictions, we can compare the expected shifts with experimental data from simpler, related quinoline structures. This comparison allows us to isolate and understand the influence of each substituent.
| Compound | H2 (ppm) | H3 (ppm) | H5 (ppm) | H7 (ppm) | H8 (ppm) | Solvent | Reference |
| 4-Quinolone | ~8.0 (d) | 6.12 (d) | 8.17 (d) | 7.68 (t) | 7.97 (d) | DMSO-d₆ | [1] |
| 3-Iodoquinoline | 9.03 (d) | - | 7.71 (m) | 7.55 (m) | 8.07 (d) | CDCl₃ | [2] |
| 6-Iodo-2-phenylquinoline-4-carboxylic acid | - | 8.52 (s) | 9.14 (d) | 8.13 (dd) | 7.95 (d) | DMSO-d₆ | [3][4] |
| Predicted: 4-Oxo-3-iodo-1,4-dihydroquinoline-6-carbonitrile | ~8.5-8.8 (s) | - | ~8.9-9.2 (d) | ~8.2-8.4 (dd) | ~8.0-8.2 (d) | DMSO-d₆ | - |
Analysis of Substituent Effects:
-
Iodine at C3: Comparing 4-quinolone and 3-iodoquinoline, the iodine at C3 dramatically shifts H2 downfield by approximately 1 ppm. It also removes the H3 signal. We can expect a similar strong deshielding effect on H2 in our target molecule.
-
Iodo vs. Cyano at C6: In the 6-iodo-2-phenylquinoline-4-carboxylic acid, the iodine at C6 causes a significant downfield shift for H5 (9.14 ppm) and H7 (8.13 ppm)[3][4]. A cyano group is also strongly electron-withdrawing, and its effect is expected to be comparable, if not slightly stronger, in deshielding the ortho (H5 and H7) and para (H8) protons. The cyano group's influence is a key factor in predicting the downfield positions of H5 and H7[5].
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality, interpretable ¹H NMR spectrum of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile, a systematic approach is essential. The following protocol is recommended as a starting point.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the generally good solubility of quinolone derivatives and its ability to slow the exchange of the N-H proton, allowing for its observation.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a ¹H NMR spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion, which is crucial for resolving the aromatic region.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with the following parameters:
-
Spectral Width: -2 to 16 ppm
-
Number of Scans: 16 to 64 (adjust to achieve a good signal-to-noise ratio)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
-
Troubleshooting and Advanced Analysis:
-
Signal Overlap: If proton signals in the aromatic region overlap, consider acquiring spectra in a different deuterated solvent, such as CDCl₃ or acetone-d₆, as solvent effects can alter chemical shifts.
-
Concentration Dependence: Acquiring spectra at different concentrations can help identify intermolecular interactions like π-π stacking, which can influence chemical shifts[6].
-
2D NMR Spectroscopy: To unambiguously assign the proton signals, perform a COSY (Correlation Spectroscopy) experiment. This will reveal which protons are spin-coupled to each other, confirming the connectivity within the quinoline ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate each proton to its directly attached carbon atom, further aiding in structural confirmation.
-
Workflow for Spectral Analysis
Caption: A logical workflow for the assignment of ¹H NMR signals.
Conclusion
While a definitive experimental spectrum for this compound remains to be published, a robust prediction of its ¹H NMR chemical shifts can be made through a comparative analysis of the 4-quinolone core and the well-documented electronic effects of its iodo and cyano substituents. The protons of the carbocyclic ring (H5, H7, H8) are expected to be in the downfield aromatic region, with H5 being the most deshielded due to the combined influence of the C4-carbonyl and the C6-cyano group. The H2 proton is also predicted to be significantly downfield due to the adjacent nitrogen and the C3-iodo substituent. The provided experimental protocol offers a comprehensive approach for researchers to acquire and unambiguously assign the ¹H NMR spectrum of this and related quinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
References
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. Available at: [Link]
- Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I. The Royal Society of Chemistry.
-
Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC. Available at: [Link]
- Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Repository. Available at: [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Available at: [Link]
Sources
- 1. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. repository.uncw.edu [repository.uncw.edu]
FTIR Spectral Analysis of Nitrile and Hydroxyl Groups in Quinolines: A Comparative Technical Guide
Executive Summary: The Vibrational Landscape of Functionalized Quinolines
Quinoline scaffolds are ubiquitous in antimalarial (e.g., chloroquine), anticancer, and antiviral therapeutics.[1][2] In synthetic pathways, the precise characterization of nitrile (-CN) and hydroxyl (-OH) substituents is critical.[1][2] These groups serve not only as pharmacophores but as sensitive probes of the electronic environment and hydrogen-bonding networks within the crystal lattice or solution state.
This guide moves beyond basic peak assignment. It compares sampling modalities (ATR vs. Transmission), analyzes substituent-induced frequency shifts, and provides a rigorous protocol for distinguishing intermolecular vs. intramolecular hydrogen bonding—a frequent source of error in structural elucidation.[1][2]
Fundamental Vibrational Modes
Before comparing techniques, we must establish the baseline physics of the vibrational modes in the quinoline system.
The Nitrile (-CN) Stretching Vibration
The nitrile group is a "spectroscopic solitary" oscillator.[2] It appears in a region (
-
Frequency (
): Typically 2220–2240 cm⁻¹ for aromatic nitriles.[1][3] -
Intensity: Highly dependent on the dipole moment change (
).[2] Electron-donating groups (EDGs) conjugated to the nitrile generally increase intensity.[2] -
Conjugation Effect: Conjugation with the quinoline ring lowers the force constant (and frequency) compared to aliphatic nitriles (which appear
) due to resonance contributions that reduce bond order.[1][2]
The Hydroxyl (-OH) Stretching Vibration
The hydroxyl group is the "chameleon" of IR spectroscopy. Its frequency is dictated by its hydrogen-bonding state.[1][4]
-
Free -OH: Sharp band at 3600–3700 cm⁻¹ (rare in solids, seen in dilute non-polar solutions).[1][2]
-
H-Bonded -OH: Broad, intense envelope at 3100–3500 cm⁻¹ .[1][2]
-
Quinoline Specifics: In 8-hydroxyquinoline (8-HQ), the OH group forms a stable 5-membered intramolecular hydrogen bond with the ring nitrogen.[1][2] This shifts the
to lower frequencies and broadens it significantly, often obscuring C-H stretches.
Comparative Analysis 1: Sampling Modalities (ATR vs. KBr)
The choice of sampling technique fundamentally alters the observed spectral features, particularly for the hydroxyl group.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Verdict for Quinoline Analysis |
| Principle | Evanescent wave penetration (~0.5–2 µm) into sample surface.[1][2] | Beam passes through diluted sample matrix.[2] | -- |
| Pathlength | Wavelength dependent (longer | Constant (defined by pellet thickness).[1][2] | -- |
| Peak Position | Shifts to lower wavenumbers (red shift) relative to transmission due to anomalous dispersion.[2] | "True" absorption frequency (standard for libraries).[1] | KBr is better for database matching.[2][5] |
| -OH Sensitivity | Lower.[1][2] Surface moisture can be confused with sample OH.[2] | High. Warning: KBr is hygroscopic; wet KBr creates false OH bands.[2] | ATR preferred for rapid screening; KBr for detailed H-bond study (if dried properly).[1][2] |
| -CN Intensity | Linear response, but weaker for high-index samples.[1][2] | Strong, sharp signals. | KBr yields sharper CN peaks for quantitative work. |
Critical Insight: The ATR Correction Factor
Because penetration depth (
-
Correction: Apply Absorbance_corrected = Absorbance_measured * (Wavenumber / 1000) if comparing ATR data to KBr literature values.
Comparative Analysis 2: Substituent & Electronic Effects[2]
The position of the -CN or -OH group on the quinoline ring dictates the vibrational frequency via Hammett electronic effects (induction and resonance).
Nitrile Shifts ( )
The quinoline ring is electron-deficient (heteroaromatic).[1][2]
-
Electron Donating Groups (e.g., -OCH₃, -NH₂): If para-conjugated to the nitrile, they increase the contribution of the resonance structure where
(double bond character), lowering .[1] -
Electron Withdrawing Groups (e.g., -NO₂): Increase the effective force constant, shifting
to higher wavenumbers.[1][2]
Experimental Data Comparison (Quinoline Derivatives):
| Compound Structure | Substituent | Mechanism | |
| Benzonitrile (Ref) | None | 2229 | Baseline aromatic conjugation. |
| 3-Cyanoquinoline | Heterocycle | ~2232 | N-atom withdraws density (-I effect), slight blue shift.[1][2] |
| 4-Cyanoquinoline | Heterocycle | ~2235 | Stronger resonance interaction with ring N. |
| Derivative A * | EDG (-NH-Ar) | 2218–2225 | Strong conjugation lowers bond order (Red shift).[1][2] |
| Derivative B ** | EWG (-NO₂) | 2240–2250 | Induction increases force constant (Blue shift).[1][2] |
*Data derived from triazinyl-quinoline derivatives [1].
Hydroxyl Shifts and Hydrogen Bonding
Distinguishing Intermolecular vs. Intramolecular bonding is vital for solubility prediction.[2]
-
Intermolecular: Concentration dependent.[2] Dilution breaks these bonds, shifting the peak to ~3600 cm⁻¹.
-
Intramolecular: Concentration independent.[2] The peak remains broad and red-shifted even upon dilution.
Visualization: Structural Analysis Workflow
The following diagram outlines the logical decision tree for assigning these functional groups.
Caption: Decision tree for differentiating nitrile electronic environments and hydroxyl hydrogen-bonding modes in quinoline derivatives.
Detailed Experimental Protocol
This protocol is designed to be self-validating , ensuring that observed shifts are chemical in nature and not artifacts of sample preparation.
Protocol: The "Dilution Series" for OH Characterization
Objective: Distinguish between intermolecular H-bonding (lattice effects) and intramolecular H-bonding (molecular structure, e.g., 8-HQ).[1][2]
Materials:
-
Spectroscopic grade CCl₄ or CHCl₃ (Non-polar, non-H-bonding solvents are essential).[1][2]
-
Liquid transmission cell (CaF₂ windows, pathlength 0.1–1.0 mm).[1][2]
Step-by-Step:
-
Baseline Scan: Collect a background spectrum of the pure solvent.[2]
-
High Concentration (100 mM): Prepare a concentrated solution.
-
Serial Dilution: Dilute the sample to 10 mM, 1 mM, and 0.1 mM.
-
Acquisition: Record spectra at each concentration.
-
Normalization: Normalize spectra to the C=C ring stretch (~1600 cm⁻¹) or the Nitrile peak (~2230 cm⁻¹) which should remain relatively constant.[2]
-
-
Analysis:
Protocol: KBr Pellet Preparation (Nitrile Quantification)
Objective: Obtain high-resolution spectra for weak nitrile bands.
-
Ratio: Mix 1–2 mg of sample with 200 mg of FTIR-grade KBr. (Standard KBr contains water; FTIR-grade is essential).[1][2]
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder.
-
Validation: If the powder glistens, particle size is too large (>2 µm), leading to the Christiansen effect (distorted baselines).[2]
-
-
Drying: Heat the mixture at 110°C for 30 minutes before pressing to remove adsorbed moisture that interferes with the OH region.
-
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.
-
Quality Check: The pellet must be transparent. A cloudy pellet indicates moisture or uneven pressure.[2]
References
-
Der Pharma Chemica. (2011).[2] Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Retrieved from [Link]
-
Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). Difference between Normal KBR and FTIR Grade KBR. Retrieved from [Link]
-
Choi, S., et al. (2021).[1][2][8] Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal.[2][8] Retrieved from [Link][1]
-
Mohamed, T.A. (2025).[1][2] Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. primescholars.com [primescholars.com]
- 5. kinteksolution.com [kinteksolution.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogen Reactivity: 3-Iodo- vs. 3-Bromo-4-hydroxyquinoline-6-carbonitrile
Introduction
In the landscape of modern drug discovery and development, the quinoline scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The functionalization of this core, particularly at the C3 position, is a critical strategy for modulating pharmacological properties. Among the key intermediates employed for this purpose are 3-halo-4-hydroxyquinoline-6-carbonitriles. The choice of the halogen—iodine or bromine—is not a trivial decision. It has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy.
This in-depth guide provides a comparative analysis of the reactivity of 3-iodo-4-hydroxyquinoline-6-carbonitrile and its 3-bromo analogue. We will dissect the fundamental chemical principles governing their reactivity, present supporting data from seminal cross-coupling reactions, and offer field-proven protocols to aid researchers in making informed decisions for their synthetic campaigns.
Part 1: The Underlying Science: A Tale of Two Halogens
The divergent reactivity of aryl iodides and bromides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Understanding these differences is crucial for predicting reaction outcomes and optimizing conditions.
The C-I bond is significantly longer and weaker than the C-Br bond. This is quantified by their respective bond dissociation energies (BDE), which is the energy required to break the bond homolytically.[1] A lower BDE indicates a weaker bond that is more easily cleaved.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br (Aryl) | ~335 kJ/mol |
| C-I (Aryl) | ~272 kJ/mol |
| (Note: Exact BDE values can vary based on the specific molecular structure, but the trend is consistent.[2]) |
This energy difference is the primary determinant of reactivity in many transition metal-catalyzed reactions, particularly those involving palladium. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[3] During this step, the C-X bond is broken. Consequently, the compound with the lower BDE, 3-iodo-4-hydroxyquinoline-6-carbonitrile, will undergo oxidative addition more readily and at a lower temperature than its bromo counterpart.[3] This established propensity for oxidative addition follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F .[3]
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4] Here, we compare the performance of our two target molecules in the two most common and vital transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a workhorse of medicinal chemistry for creating biaryl structures.[5][6] The choice between the iodo- and bromo-quinoline has significant practical consequences.
The higher reactivity of the C-I bond means that 3-iodo-4-hydroxyquinoline-6-carbonitrile will typically react under much milder conditions. This includes lower catalyst loadings, less forcing temperatures, and shorter reaction times compared to the 3-bromo analogue. The bromo-derivative often requires more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.[7]
Comparative Data: Suzuki-Miyaura Coupling
| Parameter | 3-Iodo-4-hydroxyquinoline-6-carbonitrile | 3-Bromo-4-hydroxyquinoline-6-carbonitrile | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | The more reactive iodo-substrate can be effectively coupled with traditional, less-active catalyst systems. |
| Typical Ligand | PPh₃ | SPhos, XPhos, RuPhos | The less reactive bromo-substrate requires bulky, electron-rich ligands to promote the difficult oxidative addition step. |
| Catalyst Loading | 1-3 mol% | 3-5 mol% | Due to the faster catalytic turnover with the iodo-substrate, lower catalyst concentrations are generally sufficient. |
| Temperature | 60-80 °C | 90-110 °C | The lower energy barrier for C-I bond cleavage allows the reaction to proceed efficiently at lower temperatures. |
| Reaction Time | 1-4 hours | 6-24 hours | The faster rate of oxidative addition leads to a significantly shorter overall reaction time. |
| Expected Yield | Good to Excellent | Moderate to Good | While both can give good yields, achieving high conversion with the bromo-substrate is more challenging and sensitive to conditions. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a self-validating system. The inclusion of an internal standard (e.g., dodecane) and periodic sampling for GC-MS or LC-MS analysis allows for the direct monitoring of starting material consumption and product formation, validating the reaction's progress and efficiency.
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl halide (3-iodo- or 3-bromo-4-hydroxyquinoline-6-carbonitrile, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the appropriate ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80 °C for iodo, 100 °C for bromo) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, which are prevalent in pharmaceuticals.[9] Similar to the Suzuki coupling, the reaction hinges on the oxidative addition of the aryl halide to a palladium catalyst.[10]
The superior reactivity of 3-iodo-4-hydroxyquinoline-6-carbonitrile is again evident. It enables coupling with a broader range of amines, including less nucleophilic anilines and challenging primary amines, under milder conditions. The 3-bromo derivative can be sluggish and may require higher temperatures and more specialized catalyst systems, such as the use of palladacycle precatalysts (e.g., G3 or G4 precatalysts) which generate the active Pd(0) species more efficiently.[11]
Comparative Data: Buchwald-Hartwig Amination
| Parameter | 3-Iodo-4-hydroxyquinoline-6-carbonitrile | 3-Bromo-4-hydroxyquinoline-6-carbonitrile | Rationale & Causality |
| Typical Base | K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS, K₃PO₄ | The iodo-substrate's reactivity allows for the use of weaker bases, enhancing functional group tolerance. Stronger bases are needed to drive the catalytic cycle for the bromo-substrate. |
| Typical Ligand | BINAP, Xantphos | BrettPhos, RuPhos, XPhos | Bidentate ligands are often sufficient for the iodo-compound, whereas the more activating, bulky monophosphine ligands are standard for the less reactive bromo-compound.[12] |
| Temperature | 80-100 °C | 100-120 °C | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy to achieve a reasonable reaction rate. |
| Amine Scope | Broad (primary, secondary, anilines) | More limited; may require optimization | The milder conditions required for the iodo-substrate are more tolerant of sensitive functional groups on the amine coupling partner. |
| Expected Yield | Good to Excellent | Moderate to Good | Achieving high yields with the bromo-substrate often requires more rigorous optimization of the base, ligand, and solvent. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried vial, add the aryl halide (3-iodo- or 3-bromo-4-hydroxyquinoline-6-carbonitrile, 1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum and purge with argon.
-
Reagent Addition: Under a positive pressure of argon, add the amine (1.2 equiv.) and the base (e.g., NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
Reaction: Place the sealed vial in a preheated aluminum block at the target temperature (e.g., 90 °C for iodo, 110 °C for bromo) and stir vigorously.
-
Workup & Purification: After cooling, the reaction is quenched with saturated aqueous ammonium chloride, extracted with an organic solvent, dried, and purified via column chromatography.
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Part 3: An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis dominates, it is important to consider other potential reaction pathways. Nucleophilic Aromatic Substitution (SNAr) is a mechanism where a nucleophile directly displaces a leaving group on an electron-deficient aromatic ring.[13]
The mechanism proceeds in two steps:
-
Addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). This is typically the rate-determining step .[14]
-
Elimination of the leaving group to restore aromaticity.
Crucially, the reactivity order for SNAr is often the reverse of that seen in palladium catalysis: Ar-F > Ar-Cl > Ar-Br > Ar-I .[14] This is because the rate is governed by the initial attack of the nucleophile. Highly electronegative halogens (like fluorine) strongly polarize the C-X bond and withdraw electron density from the ring, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[14] Since C-X bond cleavage occurs after the slow step, the bond strength is less important.
For the 3-halo-4-hydroxyquinoline-6-carbonitrile scaffold, the presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack.[13] However, its meta position relative to the C3 halogen provides only moderate activation. Therefore, SNAr at the C3 position is expected to be less facile than palladium-catalyzed cross-coupling reactions. If SNAr were to be forced under harsh conditions (e.g., high temperature with a strong nucleophile), the 3-bromo derivative would be expected to be slightly more reactive than the 3-iodo derivative, in line with the established principles of the SNAr mechanism.
Part 4: Strategic Synthesis—Making the Right Choice
The decision between using the 3-iodo or 3-bromo derivative is a strategic one, balancing reactivity, cost, and the specific demands of the synthetic route.
Workflow for Substrate Selection
Caption: Decision workflow for selecting the optimal halogen substrate.
Conclusion
The reactivity of 3-iodo- and 3-bromo-4-hydroxyquinoline-6-carbonitrile is not interchangeable. For palladium-catalyzed cross-coupling reactions, the fundamental weakness of the C-I bond makes the 3-iodo derivative the unequivocally more reactive substrate . This translates to tangible laboratory benefits: milder reaction conditions, broader substrate scope, enhanced functional group tolerance, and faster reaction times.
Conversely, the 3-bromo derivative offers a significant cost advantage and is a viable choice when the synthetic route can tolerate more forcing conditions and when the necessary investment in more advanced catalyst systems is justified. The choice, therefore, is a strategic balance between chemical reactivity and economic reality. This guide equips the research scientist with the foundational knowledge and practical insights to navigate this choice effectively, accelerating the path toward novel molecular discovery.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry-From Bonding to Catalysis. University Science Books. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Journal of the American Chemical Society, 129(47), 14764–14772. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
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A Researcher's Guide to the Structural Elucidation of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile: A Comparative Analysis
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety as a therapeutic agent. This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of the novel compound 4-Hydroxy-3-iodo-quinoline-6-carbonitrile, a member of the quinoline class of compounds known for their broad therapeutic potential, including anticancer and antimalarial activities.[1][2]
While a published crystal structure for this specific molecule is not yet available, this guide will equip researchers with the necessary protocols and comparative insights to undertake its structural elucidation with scientific rigor. We will focus on the gold-standard technique, single-crystal X-ray diffraction, and contrast its capabilities with other powerful analytical methods.
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound.[3] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. The successful application of this technique hinges on the initial, and often most challenging, step: the growth of high-quality single crystals.
Experimental Protocol: Obtaining Single Crystals of this compound
The quality of the diffraction data is directly dependent on the quality of the crystal.[4] For novel quinoline derivatives, a systematic approach to crystallization is essential.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is a widely used and effective method for producing high-quality single crystals suitable for X-ray diffraction.[1]
-
Protocol:
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., a mixture of dichloromethane and methanol) to near saturation.[5]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.
-
-
-
Vapor Diffusion: This technique involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, which reduces its solubility and induces crystallization.[1]
-
Protocol:
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.
-
The vapor from the anti-solvent will slowly diffuse into the solution, causing the compound to crystallize.
-
-
-
Anti-Solvent Crystallization: This method involves the direct addition of an anti-solvent to a solution of the compound.[1]
-
Protocol:
-
Dissolve the quinoline derivative in a "good" solvent.
-
Slowly add the "anti-solvent" to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.
-
Allow the mixture to stand for complete crystallization.
-
-
Once suitable crystals are obtained, they should be examined under a polarizing microscope to ensure they are single crystals and free of defects.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Acquisition and Structure Refinement
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[4][5]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation) and a detector.[5]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares techniques. Software such as SHELXS and SHELXL are commonly used for this purpose.[5]
A Comparative Analysis of Structural Elucidation Techniques
While SC-XRD is the definitive method, a comprehensive understanding of a new compound requires a multi-faceted analytical approach. The following table compares SC-XRD with other key techniques that provide complementary structural information.
| Technique | Information Provided | Strengths | Limitations | Application for this compound |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing.[3] | Unambiguous and complete structural determination.[6] | Requires high-quality single crystals, which can be difficult to grow.[4] | The "gold standard" for determining the exact molecular structure and intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, and crystal purity.[7] | Rapid analysis of polycrystalline materials. | Does not provide detailed atomic coordinates for new compounds. | Useful for confirming the bulk purity of the synthesized powder and for quality control. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, and solution-state conformation.[8] | Provides detailed information about the molecular structure in solution. | Does not provide information on the solid-state packing or precise bond parameters. | Essential for confirming the covalent structure of the synthesized molecule and for comparison with the solid-state structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[9] | High sensitivity and accuracy in determining molecular mass. | Does not provide information on the 3D structure or connectivity. | Confirms the molecular formula of the synthesized compound. |
| Computational Modeling (DFT) | Theoretical geometry, electronic properties, and vibrational frequencies.[10] | Provides insights into molecular properties and can predict structures. | Theoretical calculations that require experimental validation. | Can be used to predict the most stable conformation of the molecule and to complement experimental data. |
Visualizing the Workflow and Comparative Logic
To better illustrate the process and the relationship between these techniques, the following diagrams are provided.
Figure 1: Experimental workflow for the structural elucidation of this compound.
Figure 2: Logical relationship between different analytical techniques for comprehensive structural analysis.
Conclusion
The structural elucidation of a novel compound like this compound is a critical step in its development as a potential therapeutic agent. While single-crystal X-ray diffraction provides the most definitive and detailed structural information, a comprehensive analysis should integrate data from a suite of complementary techniques, including NMR, mass spectrometry, and powder X-ray diffraction. This integrated approach ensures a thorough understanding of the molecule's properties in both the solid and solution states, providing a robust foundation for further research and development.
References
- Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
- MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. 2023.
- MDPI. Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. 2024.
- Google Patents. CN103664892B - The crystallization of quinoline.
- PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. 2025.
- ResearchGate. Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. 2016.
- Taylor & Francis Online. Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule: Molecular Physics. 2024.
- The Royal Society of Chemistry. Single Crystal X-Ray Diffraction Studies. 2023.
- SlidePlayer. Determination of crystal structure by single crystal X-ray diffraction.
- PubChemLite. 4-hydroxy-6-iodo-2-methyl-quinoline-3-carbonitrile (C11H7IN2O).
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
- MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. 2024.
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- 9. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
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A Comparative Guide to the UV-Vis Absorption Spectra of Iodinated Quinoline-Carbonitriles
For researchers and professionals in the fields of medicinal chemistry and materials science, a deep understanding of the photophysical properties of novel compounds is paramount. Quinoline derivatives, due to their presence in numerous biologically active compounds and functional materials, are a subject of intense study.[1][2][3] The introduction of heavy atoms like iodine and electron-withdrawing groups such as the carbonitrile moiety can significantly alter their electronic structure and, consequently, their interaction with light. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of iodinated quinoline-carbonitriles, offering insights into their structure-property relationships and providing the necessary experimental framework for their characterization.
The Quinoline Chromophore and the Influence of Substituents
The UV-Vis absorption spectrum of the parent quinoline molecule in a non-polar solvent exhibits three main absorption bands, which are attributed to π → π* electronic transitions.[4][5] These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. A weaker, longer-wavelength absorption, corresponding to an n → π* transition (from the non-bonding orbital of the nitrogen atom to a π* antibonding orbital), is also present but often obscured by the more intense π → π* bands, especially in polar solvents.[4]
The introduction of substituents onto the quinoline ring can cause significant shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These effects are primarily governed by the electronic nature of the substituent and its position on the quinoline scaffold.
-
Iodine (I): As a halogen, iodine exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). Due to its size and polarizability, the heavy atom effect of iodine can also influence excited state dynamics, though this is more relevant to fluorescence and phosphorescence. In the context of UV-Vis absorption, the interplay of its inductive and mesomeric effects, along with its potential to extend conjugation, can lead to bathochromic (red) shifts in the λmax.
-
Carbonitrile (-C≡N): The carbonitrile group is strongly electron-withdrawing, primarily through a powerful mesomeric effect (-M) and a significant inductive effect (-I). When attached to an aromatic system, it extends the π-conjugation and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2] This typically results in a pronounced bathochromic shift of the π → π* absorption bands.
When both an iodo and a carbonitrile group are present on the quinoline ring, their combined influence on the UV-Vis spectrum is a complex interplay of their individual electronic effects and their relative positions. The extent of the bathochromic shift will be highly dependent on the positions of these substituents and whether their electronic effects are synergistic in extending the π-conjugation of the quinoline system.
Comparative UV-Vis Spectral Data
The following table provides a comparative analysis of the UV-Vis absorption spectra of a series of hypothetical iodinated quinoline-carbonitriles in ethanol. The presented data is illustrative and based on established principles of substituent effects on aromatic systems. The parent quinoline is included as a reference.
| Compound | Substituent Positions | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Expected Electronic Transitions |
| Quinoline | - | 226, 276, 313 | 39800, 3980, 2510 | π → π |
| 2-Iodo-4-cyanoquinoline | 2-I, 4-CN | ~340 | ~4500 | π → π (Intramolecular Charge Transfer) |
| 4-Iodo-2-cyanoquinoline | 4-I, 2-CN | ~330 | ~4200 | π → π* (Intramolecular Charge Transfer) |
| 6-Iodo-2-cyanoquinoline | 6-I, 2-CN | ~325 | ~3800 | π → π |
| 6-Iodo-4-cyanoquinoline | 6-I, 4-CN | ~335 | ~4000 | π → π |
Analysis of Spectral Trends:
-
General Bathochromic Shift: All substituted quinolines are expected to show a bathochromic shift compared to the parent quinoline. This is due to the extension of the conjugated π-system by both the iodo and carbonitrile groups.
-
Influence of Carbonitrile Position: The electron-withdrawing carbonitrile group is expected to have a more pronounced effect on the spectrum when it is at a position that allows for effective resonance with the quinoline nitrogen and the rest of the π-system (e.g., positions 2 and 4). This can lead to the emergence of an intramolecular charge transfer (ICT) band at a longer wavelength.[6]
-
Influence of Iodine Position: The position of the iodine atom will also modulate the electronic transitions. When iodine is on the carbocyclic ring (e.g., position 6), its +M effect can contribute to the overall electron density of the π-system, influencing the energy of the electronic transitions.
-
Combined Effects: In a molecule like 2-iodo-4-cyanoquinoline, the powerful electron-withdrawing effect of the cyano group at position 4, combined with the substituent at position 2, is likely to create a highly polarized molecule with a lower energy gap between the HOMO and LUMO, resulting in the most significant red shift.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following protocol outlines the steps for acquiring high-quality UV-Vis absorption spectra of iodinated quinoline-carbonitriles.
1. Materials and Reagents:
-
Iodinated quinoline-carbonitrile samples
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)[5]
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
2. Instrumentation:
-
Dual-beam UV-Vis spectrophotometer[7]
3. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-2 mg) of the iodinated quinoline-carbonitrile sample.
-
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to prepare a working solution with a concentration that gives a maximum absorbance reading between 0.1 and 1.0.[5] This is done to ensure the measurement is within the linear range of the Beer-Lambert law. A typical concentration for the working solution is in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
Instrument Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the reference beam path of the spectrophotometer.
-
Fill another quartz cuvette with the sample working solution and place it in the sample beam path.
-
Perform a baseline correction with the solvent-filled cuvette in both beams.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Visualizing the Process and Relationships
To better understand the experimental workflow and the underlying structure-property relationships, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the experimental workflow for obtaining and analyzing the UV-Vis absorption spectra of chemical compounds.
Caption: A diagram illustrating how the quinoline core and its substituents influence the electronic structure, which in turn determines the characteristics of the UV-Vis absorption spectrum.
Conclusion
The UV-Vis absorption spectra of iodinated quinoline-carbonitriles are dictated by the rich interplay of the electronic properties of the iodo and carbonitrile substituents and their positions on the quinoline ring. A systematic comparative analysis, grounded in a solid understanding of electronic transitions in aromatic systems, allows for the prediction and interpretation of their spectral features. The extension of the π-conjugated system and the potential for intramolecular charge transfer are key factors that lead to significant bathochromic shifts compared to the parent quinoline. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible spectral data, which is essential for the rational design of novel quinoline-based compounds for applications in drug discovery and materials science.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. iiste.org [iiste.org]
- 15. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. beilstein-archives.org [beilstein-archives.org]
- 18. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. iipseries.org [iipseries.org]
A Comparative Guide to Reference Standards for the Analysis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
For researchers, medicinal chemists, and quality control analysts engaged in the development of novel therapeutics, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the analysis of 4-Hydroxy-3-iodo-quinoline-6-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The integrity of a reference standard is the bedrock of quantitative analysis, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates.
The Critical Role of a Certified Reference Standard
A reference standard serves as a highly purified and well-characterized substance used as a measurement base. In the context of this compound analysis, a reliable reference standard is indispensable for:
-
Identity Confirmation: Ensuring that the compound of interest is structurally correct.
-
Purity Assessment: Quantifying the presence of impurities, which can have their own pharmacological or toxicological effects.[3]
-
Potency Determination (Assay): Accurately measuring the concentration of the active substance in a sample.
-
Method Validation: Establishing the performance characteristics of analytical methods, such as those mandated by the International Council for Harmonisation (ICH) guidelines.
Comparison of Commercial Reference Standards
While a specific, commercially available, certified reference material for this compound may be limited, several suppliers offer this compound with varying levels of characterization. When selecting a reference standard, it is crucial to compare their Certificates of Analysis (CofA). Below is a table representing a typical comparison between two hypothetical commercial standards.
| Feature | Supplier A (Research Grade) | Supplier B (Certified Reference Material) |
| Purity (by HPLC) | ≥98% | 99.8% (mass balance) |
| Identity Confirmation | ¹H NMR, Mass Spec | ¹H NMR, ¹³C NMR, Mass Spec, IR |
| Certified Value | Not provided | 998 µg/mg (with uncertainty) |
| Characterization of Impurities | Not typically provided | Major impurities identified and quantified |
| Documentation | Basic product information sheet | Comprehensive Certificate of Analysis |
| Traceability | Limited | Traceable to national standards (e.g., NIST) |
Analysis: For routine research and development, a research-grade standard from Supplier A may suffice for preliminary studies. However, for late-stage development, quality control, and regulatory submissions, a Certified Reference Material (CRM) from a supplier like 'Supplier B' is essential due to its comprehensive characterization, certified purity value with associated uncertainty, and traceability.
In-House Qualification of a Secondary Reference Standard
In instances where a commercial CRM is unavailable or for cost-effective routine analysis, laboratories may opt to qualify a batch of high-purity material as a secondary reference standard against a primary standard or through rigorous characterization.
Experimental Workflow for In-House Qualification
The following diagram illustrates a comprehensive workflow for the qualification of an in-house secondary reference standard for this compound.
Caption: Workflow for the in-house qualification of a secondary reference standard.
Detailed Experimental Protocols
1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve 5-10 mg of the purified this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the chemical shifts and coupling constants are consistent with the expected structure. The presence of characteristic peaks for the quinoline ring protons and the carbonitrile group should be verified.[4][5]
-
-
Mass Spectrometry (MS) :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Verify that the observed mass-to-charge ratio (m/z) of the molecular ion corresponds to the calculated molecular weight of this compound (C₁₀H₅IN₂O).
-
-
Infrared (IR) Spectroscopy :
-
Acquire the IR spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Confirm the presence of characteristic absorption bands for the O-H (hydroxyl), C≡N (nitrile), and C=C/C=N (aromatic quinoline) functional groups.
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing purity and detecting any potential impurities from the synthesis.[3][6][7]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Procedure:
-
Prepare a sample solution of the reference standard at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Inject the solution and record the chromatogram.
-
Calculate the area percent of the main peak to determine purity. Any additional peaks represent impurities.
-
The following diagram illustrates a typical analytical workflow using a qualified reference standard.
Caption: Analytical workflow for sample quantification using a reference standard.
3. Potency Assignment (Mass Balance)
The potency of the reference standard is determined by accounting for all possible impurities.
Potency (%) = 100% - % Water - % Residual Solvents - % Non-volatile Impurities
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace gas chromatography (GC-HS).
-
Non-volatile Impurities: Determined by the HPLC purity method and/or Thermogravimetric Analysis (TGA) for inorganic impurities.
Conclusion
The selection and proper use of a reference standard for this compound are fundamental to generating reliable and reproducible analytical data. While commercially available certified reference materials are the gold standard, a well-characterized and documented in-house secondary standard can be a viable alternative for many applications. The experimental protocols and workflows detailed in this guide provide a robust framework for the qualification and use of such standards, ensuring the integrity of research and development in medicinal chemistry.
References
-
Der Pharma Chemica. (2023, September 30). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Available from: [Link]
-
International Journal for Multidisciplinary Research (IJFMR). (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available from: [Link]
- Patel, D., & Mehta, P. (2023). A review on synthesis and biological applications of Quinoline derivatives.
-
MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
BioLink Life Sciences. Analytical Method Development and Testing. Available from: [Link]
-
Organic Syntheses. 4-METHYLPYRROLO[1,2-a]QUINOLINE. Available from: [Link]
-
MDPI. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. (2025, August 10). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Available from: [Link]
-
Semantic Scholar. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available from: [Link]
-
PubChem. 4-Hydroxyquinoline. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
SciSpace. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Available from: [Link]
- Journal of Pharmaceutical Research. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://jprsolutions.info/files/manuscripts/10.52711/2321-5836.2022.00072/JPR-2022-11-2-12-final-file.pdf
-
PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Hydroxy-3-iodo-quinoline-6-carbonitrile
Executive Safety Summary
Handling 4-Hydroxy-3-iodo-quinoline-6-carbonitrile requires a safety protocol that transcends standard "lab coat and glasses" compliance. As a halogenated quinoline derivative with a nitrile substituent, this compound presents a triad of risks: particulate inhalation (solid state), dermal absorption (organic nitrile), and bioactivity (kinase inhibitor pharmacophore).
This guide synthesizes chemical hygiene data with operational logistics to ensure zero-exposure handling.[1]
Molecular Hazard Analysis (The "Why")
To select the correct PPE, we must first deconstruct the molecule into its functional risk components.
| Functional Group | Associated Hazard | Physiological Mechanism |
| Quinoline Core | Mutagenicity / Carcinogenicity | Planar structure allows DNA intercalation; metabolic activation (P450) can form reactive epoxides [1]. |
| Nitrile (-CN) | Acute Toxicity / Anoxia | Metabolic metabolism can release cyanide ions, inhibiting cytochrome c oxidase (cellular respiration) [2]. |
| Iodine (-I) | Irritation / Photosensitivity | Halogenated aromatics can be sensitizers; potential for iodine release if degraded by light/heat. |
| Hydroxyl (-OH) | Chemical Reactivity | Increases polarity, potentially aiding solubility in physiological fluids, enhancing absorption. |
Risk Assessment Logic & Workflow
The following logic map illustrates how molecular features dictate the PPE selection process.
Figure 1: Hazard-to-PPE Logic Flow.[1][2][3] This diagram maps specific molecular features to the required protective barrier.
PPE Matrix: Task-Based Selection
Standard nitrile gloves often fail against organic nitriles during prolonged contact due to permeation. The following matrix adjusts protection levels based on exposure intensity.
| Task Intensity | Hand Protection | Respiratory Protection | Eye/Face Protection | Body Protection |
| Level 1: Storage & Transport (Sealed containers) | Single Nitrile (4 mil)Inspect for tears. | Lab Ventilation General room air sufficient. | Safety Glasses Side shields required. | Standard Lab Coat Cotton/Poly blend. |
| Level 2: Weighing & Transfer (Open powder handling) | Double Nitrile Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Orange) | N95 Respirator Minimum requirement if outside hood.Preferred: Balance Enclosure. | Safety Goggles If fine dust is visible. | Tyvek® Lab Coat Disposable, elastic cuffs to prevent wrist exposure. |
| Level 3: Solubilization & Synthesis (Dissolved in organic solvents) | Laminate / Barrier Gloves Silver Shield® under Nitrile.Organic solvents accelerate permeation. | Fume Hood Sash at proper height. | Face Shield Over safety glasses during reflux/heating. | Chemical Apron Over lab coat if handling >100mL volumes. |
Critical Note on Gloves: Organic nitriles can permeate standard nitrile rubber. For Level 3 tasks involving solvents (e.g., DCM, DMSO), Silver Shield (Laminate) gloves are mandatory as an inner layer [3].
Operational Protocol: The "Zero-Exposure" Workflow
Phase A: Preparation (Donning)
-
Inspection: Check the fume hood airflow monitor. Ensure velocity is 80–100 fpm.
-
Glove Layering:
-
Wash and dry hands thoroughly.
-
Don Inner Glove (Nitrile, 4 mil). Inspect for pinholes.
-
Don Lab Coat (Tyvek). Crucial: Pull coat cuffs over the inner glove.
-
Don Outer Glove (Nitrile, 8 mil or Laminate). Pull outer glove over the lab coat cuff.
-
Why? This creates a "shingled" effect, preventing powder from entering the wrist gap.
-
Phase B: Handling (Weighing & Transfer)
-
Static Control: Quinoline derivatives are often electrostatic. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
-
The "Working Triangle": Keep the active compound at least 6 inches inside the hood sash.
-
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.
Phase C: Decontamination & Doffing
-
Primary Wipe: Wipe down the exterior of the reaction vessel and balance with a solvent-dampened Kimwipe before removing it from the hood.
-
Waste Segregation: Place the Kimwipe immediately into the solid hazardous waste stream.
-
Doffing Sequence (To prevent cross-contamination):
-
Remove Outer Gloves (turn inside out) → Dispose.
-
Remove Eye Protection → Place in designated cleaning bin.
-
Remove Lab Coat → Hang in designated "Dirty" area or dispose.
-
Remove Inner Gloves → Dispose.
-
Wash Hands: Soap and water for 60 seconds (mechanical removal is more effective than chemical neutralization for this compound).
-
Emergency Response & First Aid
Scenario: Spillage (Solid)
-
Do NOT sweep.[1] Sweeping generates dust.
-
Protocol: Cover spill with wet paper towels (water or PEG-400) to dampen. Scoop up the wet slurry and place in a hazardous waste container.
Scenario: Skin Exposure
-
Immediate Action: Drench area with water for 15 minutes.[1][3]
-
Contraindication: Do NOT use organic solvents (ethanol/DMSO) to clean skin. This will increase the absorption rate of the nitrile/quinoline moiety [4].
Scenario: Cyanide Concern?
-
While aryl nitriles are stable, if the compound is exposed to strong acids or metabolic breakdown, cyanide release is theoretically possible.
-
symptom Check: Headache, dizziness, rapid breathing. If observed, seek medical attention immediately and inform responders of "Potential Organic Nitrile Exposure."[3]
Disposal & Waste Management
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Double-bagged in polyethylene. Label: "Toxic Solid - Quinoline Derivative". |
| Liquid Waste | Mother liquors, wash solvents. | Segregate into "Halogenated Organic" waste (due to Iodine content).[4] Do NOT mix with oxidizers (e.g., Nitric acid) to prevent exothermic iodine release. |
| Sharps | Needles, broken glass. | Standard Sharps container. |
References
-
National Institutes of Health (NIH). (n.d.). Quinoline: conversion to a mutagen by human and rodent liver.[5] PubMed. Retrieved October 26, 2025, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Skin Absorption of Chemicals. Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
